5-(Chloromethyl)nicotinaldehyde
Description
Contextualization of Functionalized Nicotinic Derivatives in Synthetic Strategies
Significance of Pyridine (B92270) Scaffolds in Chemical Synthesis
The pyridine ring is a fundamental heterocyclic scaffold in organic chemistry, found in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.netrsc.orgmendeley.com Its presence is notable in essential biomolecules like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). rsc.org The nitrogen atom in the pyridine ring imparts distinct properties, including basicity, polarity, and the ability to form hydrogen bonds, which are crucial for biological activity. rsc.orgresearchgate.net In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its prevalence in over 7000 approved drugs, where it often contributes to enhanced solubility and bioavailability. researchgate.netrsc.org The versatility of the pyridine ring allows for extensive structural modifications, making it a valuable building block in the design of new therapeutic agents and functional materials. researchgate.netnih.gov
Role of Multifunctionalized Aromatic Compounds in Organic Chemistry
Multifunctionalized aromatic compounds are organic molecules that possess multiple reactive functional groups attached to an aromatic ring. These compounds are of great importance in synthetic organic chemistry as they serve as versatile building blocks for the construction of complex molecular architectures. numberanalytics.comijrar.org The presence of various functional groups allows for a wide range of chemical transformations, including electrophilic and nucleophilic substitutions, cross-coupling reactions, and cyclizations. numberanalytics.comwikipedia.org This versatility is exploited in numerous applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials like polymers and dyes. numberanalytics.comijrar.org
Uniqueness of 5-(Chloromethyl)nicotinaldehyde as a Synthetic Hub
Strategic Positioning of Electrophilic and Nucleophilic Centers
The reactivity of this compound is dictated by the presence and strategic placement of its functional groups, which create distinct electrophilic and nucleophilic centers.
Electrophilic Centers : An electrophile is a chemical species that is "electron-loving" and accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com In this compound, the carbon atom of the aldehyde group (C=O) is a primary electrophilic site. The high electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, rendering the carbon atom electron-deficient and susceptible to attack by nucleophiles. vaia.comyoutube.com Similarly, the carbon atom of the chloromethyl group (-CH2Cl) is also an electrophilic center. The electronegative chlorine atom withdraws electron density, making the carbon atom partially positive and a target for nucleophilic substitution reactions. youtube.com
Nucleophilic Centers : A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a nucleophilic site. vaia.comvaia.com Additionally, the oxygen atom of the aldehyde group and the chlorine atom of the chloromethyl group also have lone pairs of electrons and can act as nucleophiles under certain conditions. vaia.com The pi-electron system of the aromatic pyridine ring can also exhibit nucleophilic character. vaia.com
Interplay of Aldehyde and Chloromethyl Functionalities on a Pyridine Core
The uniqueness of this compound lies in the interplay between its aldehyde and chloromethyl functional groups, both attached to a pyridine core. This combination of a reactive aldehyde and a labile chloromethyl group on a heterocyclic aromatic scaffold offers a rich platform for a variety of chemical transformations.
The aldehyde group can undergo a plethora of reactions, including nucleophilic additions, condensations (such as the Knoevenagel and Hantzsch reactions), and oxidations to the corresponding carboxylic acid. baranlab.orgmdpi.compku.edu.cn The chloromethyl group, on the other hand, is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at this position. The presence of both functionalities on the same molecule allows for sequential or tandem reactions, leading to the construction of highly functionalized pyridine derivatives. organic-chemistry.org For instance, the aldehyde can be used to build a new ring system, while the chloromethyl group can be displaced to introduce further diversity.
Research Gaps and Motivations for In-depth Investigation of this compound
While the synthetic utility of functionalized pyridines is well-established, a comprehensive investigation into the specific reactivity and full synthetic potential of this compound appears to be an area with room for further exploration. The strategic placement of two distinct reactive functional groups on the pyridine scaffold suggests that this compound could serve as a key intermediate in the synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science.
Current Understanding and Limitations in its Chemical Transformations
The reactivity of this compound is dictated by its two functional groups. The aldehyde can undergo typical reactions such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, and condensation with amines to form imines. The chloromethyl group, being a benzylic-type halide, is readily displaced by a variety of nucleophiles.
However, the interplay between these two functional groups can lead to complexities. The electrophilicity of the aldehyde carbon can sometimes interfere with reactions targeting the chloromethyl group, and vice versa. The pyridine nitrogen also influences the reactivity of the ring and the substituents. Its electron-withdrawing nature can affect the reactivity of the aldehyde, while its basicity can be a factor in reaction conditions.
A significant limitation in the current understanding is the lack of extensive studies dedicated specifically to this compound. Much of the knowledge is extrapolated from related structures, such as other chloromethyl-substituted pyridines or different aromatic aldehydes.
Potential for Novel Reaction Discovery and Synthetic Pathways
The dual functionality of this compound opens avenues for the discovery of novel reactions and synthetic pathways. Intramolecular reactions, where a nucleophile introduced at the chloromethyl position subsequently reacts with the aldehyde, could lead to the formation of novel heterocyclic ring systems. Furthermore, its use in multicomponent reactions, where three or more reactants combine in a single step, is an area ripe for exploration. The development of selective transformations, where one functional group reacts in the presence of the other, is a key area for future research.
Scope and Objectives of Academic Research on this compound
Academic research on this compound is focused on fully harnessing its synthetic potential. The primary objectives revolve around understanding its reactivity in detail, developing new synthetic methods that utilize its unique structure, and applying it as a versatile building block in the synthesis of valuable target molecules.
Elucidation of Complex Reaction Mechanisms
A fundamental goal of academic research is to elucidate the mechanisms of reactions involving this compound. This includes studying the kinetics and thermodynamics of its various transformations, identifying reactive intermediates, and understanding the role of catalysts. Computational studies, in conjunction with experimental work, can provide deep insights into the transition states and reaction pathways, enabling the rational design of more efficient and selective reactions.
Development of Advanced Synthetic Methodologies
There is a significant opportunity to develop advanced synthetic methodologies using this compound as a key starting material. This includes the design of cascade reactions, where multiple bonds are formed in a single operation, and the development of stereoselective transformations to control the three-dimensional arrangement of atoms in the products. The synthesis of derivatives with tailored electronic and steric properties for specific applications is another important research direction.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1196157-43-3 |
|---|---|
Molecular Formula |
C7H6ClNO |
Molecular Weight |
155.58 g/mol |
IUPAC Name |
5-(chloromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-2-6-1-7(5-10)4-9-3-6/h1,3-5H,2H2 |
InChI Key |
BEZGXTGHXQXFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C=O)CCl |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 5 Chloromethyl Nicotinaldehyde
Historical and Pioneering Synthetic Routes to Functionalized Nicotinaldehydes
The journey to synthesize complex pyridine (B92270) aldehydes like 5-(chloromethyl)nicotinaldehyde is built upon a rich history of developing methods for creating simpler pyridine-based aldehydes and advancements in chloromethylation techniques.
Early Approaches to Pyridine-Based Aldehydes
The initial forays into the synthesis of pyridine aldehydes were often multi-step processes. One of the earliest methods involved the condensation of a picoline iodomethylate with p-nitrosodimethylaniline, followed by hydrolysis and decomposition to yield the aldehyde. google.com Other early methods included the ozonization of stilbazole and benzoylmetanicotine. google.com A significant breakthrough came with the Chichibabin pyridine synthesis in 1924, which utilized inexpensive reagents and is still relevant in industrial production. youtube.com
Over the years, numerous named reactions have contributed to the arsenal (B13267) for pyridine synthesis. The Hantzsch pyridine synthesis, first described in 1881, typically involves a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia (B1221849). youtube.com Other notable methods include the Guareschi-Thorpe synthesis, the Kröhnke pyridine synthesis, and various cycloaddition reactions. youtube.comresearchgate.net More modern approaches often rely on the functionalization of the pre-formed pyridine ring. For instance, the catalytic hydrogenation of pyridine nitriles has been developed as a simple and efficient method for preparing pyridine aldehydes. google.com
Evolution of Chloromethylation Techniques for Aromatic Systems
Chloromethylation, the introduction of a -CH₂Cl group onto an aromatic ring, is a crucial transformation for synthesizing compounds like this compound. google.com This functional group serves as a versatile intermediate that can be readily converted into other functionalities such as aldehydes, alcohols, and nitriles. google.comthieme-connect.de
The Blanc reaction, developed in 1923, is a classic method for chloromethylation, typically employing formaldehyde (B43269) and hydrogen chloride in the presence of a catalyst like zinc chloride. thieme-connect.deresearchgate.net However, concerns over the formation of the carcinogenic byproduct bis(chloromethyl) ether have led to the development of alternative methods. researchgate.net
Modern advancements in catalysis have introduced new possibilities for chloromethylation. Phase transfer catalysis, for example, has been shown to enhance the reaction rate and selectivity of chloromethylation of aromatic compounds in aqueous media. researchgate.net The use of acidic ionic liquids as dual-function catalysts and phase transfer agents has also been explored. google.com Catalytic systems involving various Lewis acids such as aluminum chloride, tin(IV) chloride, and iron(III) chloride have been investigated to optimize the chloromethylation of different aromatic substrates. google.comthieme-connect.de
Direct Synthesis Strategies for this compound
The direct synthesis of this compound involves carefully planned synthetic pathways, selection of appropriate precursors for regioselective functionalization, and optimization of reaction conditions to maximize yield and purity.
Convergent and Linear Synthetic Pathways
The synthesis of a multifunctional molecule like this compound can be approached through either a linear or a convergent strategy.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step construction of the target molecule. chemistnotes.comyoutube.com | Conceptually simple to plan. | Overall yield can be low for multi-step syntheses. wikipedia.orguniurb.it |
| Convergent Synthesis | Independent synthesis of fragments followed by their combination. chemistnotes.comwikipedia.org | Higher overall yield, more efficient for complex molecules. uniurb.itfiveable.me | May require more complex planning of fragment synthesis. |
Precursor Design and Selection for Regioselective Functionalization
The selective introduction of substituents at specific positions on the pyridine ring is a significant challenge in synthetic chemistry. researchgate.netnih.gov The design and selection of appropriate precursors are critical for achieving the desired regioselectivity.
For the synthesis of 5-substituted nicotinaldehydes, a common strategy involves the functionalization of a pre-existing pyridine ring. For example, 5-bromonicotinaldehyde (B46077) can be prepared from 5-bromopyridine-3-carboxylic acid morpholinamide. google.com This bromo-substituted intermediate can then potentially undergo further reactions to introduce the chloromethyl group.
Another approach involves starting with a molecule that already contains a portion of the desired functionality. For instance, a process for producing 2-chloro-5-chloromethylpyridine starts from 6-hydroxynicotinic acid. google.com This highlights the strategy of using a precursor that guides the introduction of functional groups to the desired positions. The direct C-H functionalization of pyridines is a more recent and powerful strategy. acs.org However, controlling the regioselectivity can be challenging due to the inherent electronic properties of the pyridine ring. researchgate.netacs.org The use of blocking groups can be an effective technique to direct functionalization to a specific position, as demonstrated in the C4-alkylation of pyridines. nih.gov
Reaction Conditions Optimization for Yield and Purity
Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. This involves a systematic study of various parameters such as catalyst, solvent, temperature, and reaction time.
In the context of chloromethylation, the choice of catalyst is crucial. While zinc chloride is a traditional catalyst, other Lewis acids and protic acids have also been employed. thieme-connect.de The development of phase transfer catalytic systems has shown that the reaction can be carried out efficiently in aqueous media, offering a more environmentally friendly approach. researchgate.net For instance, a study on the chloromethylation of toluene (B28343) demonstrated the effectiveness of a catalytic system comprising zinc chloride, acetic acid, sulfuric acid, and PEG-800. researchgate.net
The oxidation of a precursor alcohol to an aldehyde is another key step that requires careful optimization. For example, in the oxidation of 5-hydroxymethylfurfural (B1680220) to its corresponding aldehyde, factors such as the choice of biocatalyst (e.g., laccase from different sources) and substrate concentration significantly impact the conversion rate. rsc.org While not directly about this compound, these principles of optimizing oxidation reactions are broadly applicable.
The following table summarizes key parameters that are typically optimized in the synthesis of functionalized aromatic aldehydes:
| Parameter | Influence on Reaction | Example from Literature |
| Catalyst | Affects reaction rate, selectivity, and yield. | Use of various Lewis acids (ZnCl₂, AlCl₃, SnCl₄) in chloromethylation. google.comthieme-connect.de |
| Solvent | Can influence solubility of reactants and catalyst, and reaction pathway. | Use of aqueous media with phase transfer catalysts for chloromethylation. researchgate.net |
| Temperature | Affects reaction rate; higher temperatures can lead to side reactions. | Chloromethylation of toluene carried out at 50°C. researchgate.net |
| Substrate Concentration | Can impact reaction efficiency and product yield. | Optimal conversion of HMF at lower concentrations (<100 mM). rsc.org |
Multi-Step Synthesis from Readily Available Pyridine Derivatives
The construction of this compound often relies on a multi-step sequence starting from simpler, commercially available pyridine compounds. These methods involve the sequential introduction and modification of functional groups on the pyridine ring to achieve the desired substitution pattern.
Strategies Involving Selective Oxidation of Methyl Pyridines
A common strategy for installing the aldehyde group at the C-3 position of the pyridine ring involves the oxidation of a methyl group. A key precursor for this route is 5-methylnicotinic acid, which can be synthesized from 3,5-dimethylpyridine (B147111) (3,5-lutidine).
The selective oxidation of one methyl group of 3,5-lutidine can be achieved using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an aqueous solution. chemicalbook.comgoogle.com The reaction is typically performed under mild temperature conditions, and careful control of stoichiometry and pH during workup allows for the separation of the desired 5-methylnicotinaldehyde (B33942) from the over-oxidized by-product, 3,5-pyridinedicarboxylic acid. chemicalbook.comgoogle.com Another patented method utilizes hydrogen peroxide in concentrated sulfuric acid to achieve the oxidation of 3,5-lutidine to 5-methylnicotinic acid. google.com
Table 1: Synthesis of 5-Methylnicotinic Acid via Oxidation of 3,5-Lutidine
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Potassium Permanganate | Water | 25-45 | 16-20 | 59.4 | chemicalbook.com |
| Hydrogen Peroxide | Sulfuric Acid | 110-150 | 5-20 | Not Specified | google.com |
Once 5-methylnicotinic acid is obtained, it must be converted to the corresponding aldehyde. This typically involves a two-step process: reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde. A patented process describes the synthesis of 3-(chloromethyl)pyridine (B1204626) hydrochloride starting from the oxidation of 3-methylpyridine (B133936) to nicotinic acid, followed by esterification, reduction with sodium borohydride (B1222165) to 3-pyridinemethanol, and finally chlorination. google.com A similar sequence starting from 5-methylnicotinic acid would yield 5-methyl-3-pyridinemethanol, which would then require oxidation to 5-methylnicotinaldehyde. Modern electrochemical methods, such as mediated electrolysis using phthalimide-N-oxyl (PINO) radical, have proven effective for the selective oxidation of benzylic C-H bonds to aldehydes and could be applicable here. nih.gov
Formylation Reactions on Appropriately Substituted Pyridines
Formylation reactions, which directly introduce an aldehyde group (-CHO) onto a ring, offer an alternative route. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds using a reagent formed from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). rsc.orgorganic-chemistry.org The reaction proceeds via an electrophilic iminium salt, which attacks the electron-rich ring. rsc.orgresearchgate.net
However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic substitution compared to benzene (B151609). rsc.org For a Vilsmeier-Haack reaction to be successful on a pyridine, the ring typically requires activation by electron-donating substituents. rsc.org Furthermore, attempting to formylate a precursor like 3-(chloromethyl)pyridine would be challenging. The chloromethyl group is electron-withdrawing, further deactivating the pyridine ring and making the required electrophilic attack at the C-5 position unfavorable. Research on other pyridine systems, such as 3-substituted cytisine (B100878) derivatives, has shown that Vilsmeier-Haack formylation can be unsuccessful. nih.gov In contrast, the reaction can proceed on more activated systems like 3-amino-4-methyl pyridines. chemrxiv.org Therefore, a direct formylation approach to this compound is likely not viable without the presence of a strong activating group on the pyridine ring.
Halogenation at Benzylic Positions for Chloromethyl Installation
This strategy involves introducing the chloromethyl group by halogenating a methyl group at the C-5 position of a pre-formed nicotinaldehyde derivative. The starting material for this route would be 5-methylnicotinaldehyde. The key step is the selective mono-chlorination of the benzylic methyl group.
Direct radical chlorination of the methyl group on the pyridine ring is a known process. For instance, a patented method describes the reaction of 3-methyl-pyridine with elemental chlorine under UV or visible light to produce 3-trichloromethyl-pyridine, demonstrating that the benzylic position can be functionalized photochemically. google.com More modern and selective methods for benzylic C-H chlorination have been developed. A metal-free approach using visible light and N,N-dichloroacetamide as the chlorinating agent has been shown to be effective for various substituted toluenes, offering high selectivity for the mono-chlorinated product. mdpi.com This methodology could potentially be applied to 5-methylnicotinaldehyde.
An alternative, and more common, two-step approach involves first reducing a precursor like 5-methylnicotinic acid (or its ester) to the corresponding alcohol, 5-methyl-3-pyridinemethanol. This benzylic alcohol can then be converted to the chloride. Thionyl chloride (SOCl₂) is a standard reagent for this transformation, as demonstrated in the synthesis of 3-(chloromethyl)pyridine hydrochloride from 3-pyridinemethanol. google.com Another highly chemoselective method uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) to rapidly chlorinate benzylic alcohols under neutral conditions, which would be compatible with the aldehyde functional group. organic-chemistry.org
Table 2: Reagents for Chlorination of Benzylic Alcohols
| Reagent(s) | Conditions | Substrate Type | Reference(s) |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Standard | Pyridinemethanol | google.com |
| 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO | Neutral, Room Temp. | Benzyl (B1604629) Alcohols | organic-chemistry.org |
Advanced Synthetic Approaches and Methodological Innovations
Recent advances in synthetic chemistry offer more sophisticated and potentially more efficient routes to this compound or its immediate precursors. These methods often involve catalytic processes that allow for novel bond formations.
Metal-Catalyzed Cross-Coupling Strategies for Precursor Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of substituted pyridines. nih.govnih.gov These reactions could be employed to construct a suitably substituted pyridine framework before the final functional groups are installed.
For example, a Suzuki-Miyaura reaction could be used to couple a boronic acid with a halogenated nicotinaldehyde derivative. Research has demonstrated the feasibility of performing selective Suzuki couplings on di-halogenated pyridines. A study on 5-bromo-2-tosyloxynicotinaldehyde showed that various aryl boronic acids could be coupled chemoselectively at the 5-position (bromo position) while leaving the 2-position (tosyloxy position) intact, providing access to 2,3,5-trisubstituted pyridines. researchgate.net A similar strategy could envision coupling an appropriate organoboron reagent at the 5-position of a halo-nicotinaldehyde precursor, followed by functional group manipulation to yield the target molecule. Recent studies have also detailed the successful Suzuki coupling of various arylboronic acids with 4-bromonicotinaldehyde, highlighting the utility of this reaction for functionalizing the pyridine aldehyde core. nih.gov
The Negishi reaction, which couples an organozinc reagent with an organic halide, is another valuable tool. It has been used to synthesize 5-fluoroalkylated pyrimidine (B1678525) nucleosides from the corresponding 5-iodo nucleoside, demonstrating its utility in forming C(sp²)-C(sp³) bonds on heterocyclic systems. nih.gov This type of reaction could potentially be used to introduce a functionalized side chain at the 5-position of a halopyridine precursor, which is later converted to the chloromethyl group.
Photochemical or Electrochemical Routes to this compound Precursors
Photochemical and electrochemical methods represent green and innovative alternatives to traditional synthetic transformations. These techniques can enable unique reactivity under mild conditions.
As mentioned previously, electrochemical oxidation is a promising strategy for the conversion of methyl groups to aldehydes. A mediated electrolysis method using N-hydroxyphthalimide (NHPI) allows for the selective benzylic oxidation of methylarenes to aldehydes at low anode potentials, offering excellent functional group compatibility. nih.gov This approach could be a highly selective way to generate 5-methylnicotinaldehyde from 5-methyl-3-pyridinemethanol. Similarly, the photoelectrocatalytic oxidation of 3-methylpyridine to nicotinic acid has been demonstrated using WO₃-decorated TiO₂ nanotube electrodes, showcasing the potential of light-assisted electrochemical methods in modifying pyridine feedstocks. rsc.org
Photochemistry can also be applied to the chlorination step. The radical chlorination of 3-methyl-pyridine using elemental chlorine can be initiated by visible or ultraviolet light. google.com More controlled, metal-free photochemical methods for the benzylic chlorination of toluene derivatives have been developed, which could likely be adapted for the synthesis of this compound from 5-methylnicotinaldehyde. mdpi.com Furthermore, photochemical methods for the functionalization of the pyridine ring itself via pyridinyl radicals are an emerging area of research, offering novel pathways for C-C bond formation. acs.org
Continuous Flow Synthesis Adaptations for Scalability
The transition from traditional batch processing to continuous flow manufacturing offers significant advantages for the synthesis of fine chemicals, including enhanced safety, improved heat and mass transfer, and greater scalability. For the synthesis of pyridine aldehydes and their derivatives, flow chemistry presents a compelling approach to address challenges such as exothermic reactions and the handling of hazardous reagents.
A relevant example is the synthesis of bioactive compounds derived from 2-chloro-5-(chloromethyl)pyridine (B46043), a key precursor. Studies have demonstrated the use of flow reactors for the efficient and continuous reaction of this precursor. epo.org In such a setup, reagents are pumped through a heated and pressurized tube or a series of interconnected modules. This allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and selectivity. For instance, a study on the synthesis of hydrazone compounds from 2-chloro-5-(hydrazinylmethyl)pyridine, which is derived from 2-chloro-5-(chloromethyl)pyridine, reported high selectivity (85.6% to 98.7%) and rapid reaction times (as low as 5 minutes) using a flow reactor. epo.org
Adapting such a continuous flow process for the synthesis of this compound could involve the controlled oxidation of (5-(chloromethyl)pyridin-3-yl)methanol or the formylation of a suitable 5-(chloromethyl)pyridine precursor within a flow system. The enhanced control over reaction conditions in a microreactor or a continuous stirred-tank reactor (CSTR) cascade would be particularly beneficial for managing the often-delicate nature of aldehyde synthesis, minimizing over-oxidation to the corresponding carboxylic acid, a common side reaction in batch processes. researchgate.netgoogle.com
Comparative Analysis of Synthetic Efficiencies and Sustainability
Evaluation of Atom Economy and Environmental Impact
Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.netresearchgate.netgoogleapis.comgoogle.commdpi.com A higher atom economy signifies a more sustainable process with less waste generation.
To illustrate, consider a hypothetical synthesis of this compound via the oxidation of (5-(chloromethyl)pyridin-3-yl)methanol.
Hypothetical Oxidation Reaction: C₇H₈ClNO + [O] → C₇H₆ClNO + H₂O
In this idealized reaction, if the oxidizing agent ([O]) is, for example, molecular oxygen with a catalytic system, the atom economy would be high as the only byproduct is water. However, if a stoichiometric oxidant like a chromium-based reagent is used, the atom economy would be significantly lower due to the generation of large amounts of inorganic waste.
Analysis of Reaction Selectivity and Byproduct Formation
Reaction selectivity is paramount in the synthesis of substituted pyridines, where the presence of multiple reactive sites can lead to a mixture of isomers and byproducts. In the synthesis of nicotinaldehyde derivatives, a common challenge is achieving high selectivity for the desired aldehyde without over-reduction to the alcohol or over-oxidation to the carboxylic acid. researchgate.netgoogle.com
For example, in the reduction of a nicotinic acid derivative to the corresponding aldehyde, careful choice of the reducing agent and precise control of reaction conditions are crucial to prevent the formation of the corresponding alcohol. Similarly, during chlorination steps, such as the conversion of a methyl group to a chloromethyl group, there is a risk of over-chlorination, leading to dichloromethyl or trichloromethyl byproducts. One patent highlights the importance of high reaction selectivity in an improved nicotinaldehyde synthesis to decrease the quantity of side-products.
Process Intensification and Economic Considerations in Synthesis
Process intensification refers to the development of smaller, cleaner, and more energy-efficient manufacturing processes. Continuous flow synthesis (as discussed in section 2.4.3) is a prime example of process intensification. By moving from large batch reactors to smaller, more efficient flow systems, chemical production can become more sustainable and economically viable.
The economic feasibility of a synthetic route is intrinsically linked to its efficiency and sustainability. Key economic considerations include:
Cost of Raw Materials: The price and availability of starting materials are fundamental.
Energy Consumption: Heating, cooling, and purification processes can be energy-intensive. Process intensification can lead to significant energy savings.
Waste Disposal Costs: The generation of hazardous waste incurs significant disposal costs. Processes with high atom economy and low E-factors are therefore more economical.
Throughput and Scalability: The ability to produce large quantities of the target molecule efficiently is crucial for industrial applications. Continuous flow processes often offer superior scalability compared to batch methods.
For a molecule like this compound, developing a concise and high-yielding synthesis from readily available precursors would be a key driver of its economic viability as a chemical intermediate.
Chemical Reactivity and Mechanistic Investigations of 5 Chloromethyl Nicotinaldehyde
Reactivity of the Aldehyde Functional Group in 5-(Chloromethyl)nicotinaldehyde
The aldehyde group (-CHO) in this compound is a highly reactive site. The electron-withdrawing nature of the oxygen atom polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a wide range of chemical modifications at this position.
Nucleophilic Addition Reactions at the Carbonyl Center
Nucleophilic addition is a fundamental reaction class for aldehydes. It involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the final product.
The reduction of the aldehyde functionality in this compound to a primary alcohol, (5-(chloromethyl)pyridin-3-yl)methanol, is a key transformation. This is typically achieved using hydride-based reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.org
The mechanism involves the transfer of a hydride ion (:H⁻) from the reducing agent to the electrophilic carbonyl carbon. pressbooks.pub This nucleophilic attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, the alkoxide is protonated, typically by the addition of a protic solvent or a mild acid workup, to yield the primary alcohol. pressbooks.pub
Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and safer handling, typically used in alcoholic solvents like methanol (B129727) or ethanol. pressbooks.pub Lithium aluminum hydride is a more powerful reducing agent, capable of reducing a wider range of carbonyl compounds, but it reacts violently with protic solvents and requires an anhydrous ether or tetrahydrofuran (B95107) (THF) solvent, followed by a separate aqueous or acidic workup step. pressbooks.pub
Table 1: General Reagents for Hydride Reduction of Aldehydes
| Reagent | Typical Solvent | Workup | Expected Product with this compound |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Not always necessary | (5-(chloromethyl)pyridin-3-yl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Aqueous/Acidic | (5-(chloromethyl)pyridin-3-yl)methanol |
The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols. These reagents act as potent carbon-based nucleophiles. masterorganicchemistry.com
The mechanism begins with the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. This addition leads to the formation of a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol. masterorganicchemistry.com
A significant challenge in applying this reaction to this compound is the presence of the reactive chloromethyl group. Organometallic reagents are also strong bases and can potentially react with the acidic protons on the carbon adjacent to the chlorine atom or undergo other side reactions with the chloromethyl functionality. Furthermore, the pyridine (B92270) nitrogen can interact with the organometallic reagent. Careful control of reaction conditions, such as low temperatures, would be crucial to favor the desired nucleophilic addition to the aldehyde. There is no specific literature detailing the successful Grignard or organolithium addition to this compound.
Table 2: General Organometallic Reagents for Addition to Aldehydes
| Reagent Type | General Formula | Expected Product with this compound |
| Grignard Reagent | R-MgX (X = Cl, Br, I) | 1-(5-(chloromethyl)pyridin-3-yl)-1-alkanol |
| Organolithium Reagent | R-Li | 1-(5-(chloromethyl)pyridin-3-yl)-1-alkanol |
The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound would lead to the formation of a cyanohydrin, specifically 2-(5-(chloromethyl)pyridin-3-yl)-2-hydroxyacetonitrile. wikipedia.org This reaction is typically catalyzed by a base, such as sodium or potassium cyanide (NaCN or KCN), which generates the cyanide anion (CN⁻), a potent nucleophile. wikipedia.org
The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, forming a tetrahedral cyanoalkoxide intermediate. This intermediate is then protonated by a molecule of HCN or by a subsequent acidic workup to yield the cyanohydrin. wikipedia.org The formation of cyanohydrins is a reversible process. wikipedia.org
Cyanohydrins are valuable synthetic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to α-hydroxy acids and β-amino alcohols, respectively. The direct application of this reaction to this compound has not been documented in the available literature, and the basic conditions required for the reaction could potentially lead to side reactions involving the chloromethyl group, such as substitution or elimination.
Table 3: Reagents for Cyanohydrin Formation
| Reagent(s) | Product with this compound |
| HCN, NaCN (catalyst) | 2-(5-(chloromethyl)pyridin-3-yl)-2-hydroxyacetonitrile |
| KCN, Acid | 2-(5-(chloromethyl)pyridin-3-yl)-2-hydroxyacetonitrile |
| Trimethylsilyl (B98337) cyanide (TMSCN) | O-trimethylsilyl-2-(5-(chloromethyl)pyridin-3-yl)-2-hydroxyacetonitrile |
Condensation Reactions Involving the Aldehyde Moiety
Condensation reactions of the aldehyde group in this compound are crucial for carbon-carbon double bond formation, leading to the synthesis of various alkene derivatives.
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most important methods for converting aldehydes into alkenes. wikipedia.orgwikipedia.org Both reactions involve the reaction of the aldehyde with a phosphorus-stabilized carbanion.
The Wittig reaction utilizes a phosphorus ylide (a phosphorane), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. wikipedia.org The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. This intermediate subsequently decomposes to yield the alkene and a phosphine (B1218219) oxide byproduct. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides often favor (Z)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base. wikipedia.org A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed from the reaction mixture. HWE reactions with stabilized phosphonate esters generally show high stereoselectivity for the (E)-alkene. wikipedia.org
For this compound, both reactions would be expected to convert the aldehyde group into a carbon-carbon double bond. The specific structure of the resulting alkene would depend on the structure of the phosphorus ylide or phosphonate ester used. As with other reactions involving this substrate, the presence of the chloromethyl group and the pyridine ring could influence the reaction, and careful selection of reaction conditions would be necessary to avoid side reactions. Specific examples of these olefination reactions on this compound are not described in the surveyed scientific literature.
Table 4: General Reagents for Wittig and HWE Reactions
| Reaction | Reagent | General Product with this compound |
| Wittig Reaction | Phosphorus Ylide (R-CH=PPh₃) | 5-(chloromethyl)-3-(alkenyl)pyridine |
| Horner-Wadsworth-Emmons Reaction | Phosphonate Ester ((RO)₂P(O)CH₂R') + Base | 5-(chloromethyl)-3-(alkenyl)pyridine |
Aldol (B89426) Condensations and Knoevenagel Condensations
The aldehyde functional group in this compound is a key center for carbon-carbon bond formation through condensation reactions such as the Aldol and Knoevenagel condensations.
Aldol Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated product. wikipedia.orgnih.gov For this compound, a self-aldol condensation is unlikely due to the absence of enolizable α-hydrogens on the aldehyde group. However, it can readily participate in crossed aldol condensations with other enolizable carbonyl compounds, such as ketones. wikipedia.org For instance, in a base-catalyzed reaction, a ketone like acetone (B3395972) can be deprotonated to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxyketone can then be dehydrated, often with heat, to yield a conjugated enone. wikipedia.orgcoleparmer.com
Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). thermofisher.comyoutube.com This reaction is typically catalyzed by a weak base, such as an amine. thermofisher.com this compound can react with various active methylene compounds, including malononitrile (B47326) and ethyl cyanoacetate. The pyridine nitrogen in the substrate can itself play a catalytic role, activating the methylene group for deprotonation. bas.bg The reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to produce a stable α,β-unsaturated product. thermofisher.comorientjchem.org The use of pyridinecarbaldehydes in Knoevenagel condensations has been shown to be efficient, even in the absence of an external catalyst, highlighting the activating role of the pyridine ring. bas.bg
| Reaction | Reactant | Catalyst | Product Type |
| Crossed Aldol Condensation | Enolizable ketone (e.g., acetone) | Base (e.g., NaOH) | β-Hydroxyketone, α,β-Unsaturated ketone |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) | Weak base (e.g., piperidine) or catalyst-free | α,β-Unsaturated dinitrile or cyanoester |
Oxidation Pathways of the Aldehyde Group to Carboxylic Acid Derivatives
The aldehyde group of this compound can be oxidized to a carboxylic acid or its derivatives through various synthetic methodologies. The choice of oxidant is crucial to ensure chemoselectivity, preserving the chloromethyl group.
Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) under acidic conditions. For instance, nicotinic acid can be synthesized from 3-methylpyridine (B133936) using potassium dichromate as the oxidant. rsc.org However, with a sensitive functional group like a chloromethyl group, milder oxidation conditions are often preferred to prevent unwanted side reactions.
A notable method for the oxidation of similar substrates is the use of tert-butyl hypochlorite (B82951) (t-BuOCl). This reagent has been successfully employed in the conversion of 5-(chloromethyl)furfural (CMF), a structurally related furan (B31954) derivative, into its corresponding acid chloride, 5-(chloromethyl)furan-2-carbonyl chloride. This suggests a viable pathway for the direct conversion of this compound to 5-(chloromethyl)nicotinoyl chloride.
Another approach involves the use of pyridine N-oxide in the presence of a copper catalyst for the oxidation of 5-(chloromethyl)furfural to 2,5-diformylfuran, indicating that with the right choice of catalyst and oxidant, selective transformation of the aldehyde group is achievable. nih.govnih.gov
| Oxidant/Catalyst System | Product | Comments |
| Potassium Dichromate (K₂Cr₂O₇) | 5-(Chloromethyl)nicotinic acid | Harsh conditions may affect the chloromethyl group. |
| tert-Butyl hypochlorite (t-BuOCl) | 5-(Chloromethyl)nicotinoyl chloride | Offers direct conversion to the acid chloride. |
| Pyridine N-oxide / Copper catalyst | 5-(Chloromethyl)nicotinic acid derivative | Milder conditions, potentially higher selectivity. |
Reactivity of the Chloromethyl Group in this compound
The chloromethyl group at the 5-position of the pyridine ring is a primary benzylic-like halide, making it susceptible to nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the nature of the nucleophile.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 Pathways)
The benzylic-like nature of the chloromethyl group allows for the stabilization of a carbocation intermediate, which could favor an Sₙ1 pathway, particularly with weak nucleophiles in polar protic solvents. Conversely, strong nucleophiles in polar aprotic solvents would favor a direct displacement via an Sₙ2 mechanism.
Hydrolysis and Alcohol Formation
Substitution with Heteroatom Nucleophiles (N-, O-, S-nucleophiles)
The electrophilic carbon of the chloromethyl group readily reacts with a variety of heteroatom nucleophiles.
N-Nucleophiles: Amines, such as primary and secondary amines, can displace the chloride to form the corresponding aminomethyl derivatives. For example, the reaction with piperidine (B6355638) would yield 5-(piperidin-1-ylmethyl)nicotinaldehyde. The kinetics of such reactions are influenced by the basicity and steric hindrance of the amine. rsc.org
O-Nucleophiles: Alkoxides, such as sodium methoxide (B1231860), can be used to synthesize the corresponding ether derivatives. The reaction of this compound with sodium methoxide would produce 5-(methoxymethyl)nicotinaldehyde. These reactions typically proceed via an Sₙ2 mechanism. nih.gov
S-Nucleophiles: Thiolates are potent nucleophiles and react efficiently with the chloromethyl group to form thioethers. For instance, reaction with a thiol in the presence of a base would lead to the formation of the corresponding alkylthiomethyl derivative. The kinetics of thiol addition to haloacetamides suggest a concerted Sₙ2 mechanism. rsc.org
| Nucleophile Type | Example Nucleophile | Product |
| N-Nucleophile | Piperidine | 5-(Piperidin-1-ylmethyl)nicotinaldehyde |
| O-Nucleophile | Sodium Methoxide | 5-(Methoxymethyl)nicotinaldehyde |
| S-Nucleophile | Thiolate | 5-(Alkylthiomethyl)nicotinaldehyde |
Cyanation and Azidation Reactions
Cyanation: The displacement of the chloride by a cyanide ion (CN⁻) is a valuable reaction for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. The reaction of a related compound, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, with potassium cyanide (KCN) has been shown to yield the corresponding acetonitrile (B52724) derivative, proceeding through a typical Sₙ2 mechanism. wikipedia.orgthermofisher.com A similar reaction with this compound would be expected to produce 2-(5-formylpyridin-3-yl)acetonitrile.
Azidation: The azide (B81097) ion (N₃⁻) is another effective nucleophile that can displace the chloride to form an azidomethyl derivative. The resulting 5-(azidomethyl)nicotinaldehyde is a versatile intermediate that can be reduced to the corresponding amine or used in click chemistry reactions. The reaction typically proceeds smoothly by treating the chloromethyl compound with sodium azide in a polar aprotic solvent like DMF.
Elimination Reactions Leading to Olefinic Products
The chloromethyl group at the 5-position of the pyridine ring in this compound is susceptible to base-induced elimination of hydrogen chloride (HCl), which leads to the formation of an olefinic product, specifically a vinylpyridine derivative. This type of reaction is a classic example of a β-elimination, where a base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (in this case, the chloride ion). The presence of the electron-withdrawing aldehyde group can influence the acidity of the benzylic protons, potentially facilitating this elimination process.
Studies on related systems, such as the synthesis of various pyridine derivatives, often utilize elimination reactions to introduce unsaturation. For instance, the synthesis of polysubstituted pyridines can be achieved through olefin cross-metathesis, which generates α,β-unsaturated 1,5-dicarbonyl precursors that subsequently cyclize to form the pyridine ring. organic-chemistry.org While not a direct elimination from this compound, this highlights the utility of olefinic intermediates in pyridine chemistry. The resulting vinylpyridine from the elimination reaction would be a valuable intermediate, amenable to further functionalization through reactions such as Heck coupling, Michael addition, or polymerization.
Metalation and Cross-Coupling Chemistry at the Benzylic Position
The benzylic position of this compound is a prime site for metalation and subsequent cross-coupling reactions. The chlorine atom serves as a good leaving group, enabling a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Common cross-coupling reactions that could be employed at this position include:
Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgX) and a nickel or palladium catalyst to couple the benzylic chloride with an alkyl or aryl group. Nickel-catalyzed Kumada cross-coupling reactions have been successfully applied to benzylic sulfonamides. nsf.gov
Suzuki-Miyaura Coupling: This versatile method employs a boronic acid or ester (R-B(OR)2) in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl compounds and has been applied in the synthesis of complex fluorene (B118485) derivatives. taylorandfrancis.com
Negishi Coupling: This reaction involves an organozinc reagent (R-ZnX) and a nickel or palladium catalyst. It has been used for the regioselective cross-coupling of styrenyl aziridines at the benzylic position. nsf.gov
Iron-Catalyzed Cross-Electrophile Coupling: Recent advancements have shown that iron can catalyze the coupling of benzyl (B1604629) halides with disulfides to form thioethers without the need for a terminal reductant. nih.gov
These cross-coupling reactions provide a powerful platform for the synthesis of a diverse range of derivatives from this compound, allowing for the introduction of various alkyl, aryl, and heteroaryl moieties at the benzylic position.
Reactivity and Functionalization of the Pyridine Ring System
Electrophilic Aromatic Substitution Limitations and Possibilities
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. almerja.comyoutube.com This deactivation is further exacerbated by the presence of two additional electron-withdrawing groups: the aldehyde and the chloromethyl group. The nitrogen atom's basic lone pair readily reacts with the acidic reagents typically used in EAS, such as nitric acid/sulfuric acid for nitration or Lewis acids for Friedel-Crafts reactions. almerja.comchemistrysteps.com This protonation or complexation forms a pyridinium (B92312) ion, which is even more deactivated towards electrophilic attack. almerja.com
Consequently, direct electrophilic substitution on this compound is expected to be very difficult and require harsh reaction conditions. quora.comquora.com If substitution were to occur, it would likely be directed to the C-3 position (meta to the nitrogen and ortho to the aldehyde), as this position is the least deactivated. quora.comquora.com
To overcome these limitations, one strategy is the N-oxidation of the pyridine ring, which is discussed in section 3.3.3. The resulting pyridine N-oxide is more susceptible to electrophilic attack.
Nucleophilic Aromatic Substitution on the Pyridine Nucleus
In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen. myttex.netwikipedia.orgopenstax.org The electron-withdrawing nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. myttex.netopenstax.orglibretexts.org
For this compound, nucleophilic attack is most likely to occur at the C-2 and C-6 positions. A classic example of such a reaction is the Chichibabin reaction, which involves the amination of pyridines using sodium amide. slideshare.netntu.edu.sgwikipedia.org While the Chichibabin reaction typically involves the displacement of a hydride ion, which is a poor leaving group, the presence of a better leaving group at the 2- or 6-position would facilitate the substitution under milder conditions. myttex.net
Recent research has also explored concerted nucleophilic aromatic substitution mechanisms, which may be relevant for certain pyridine derivatives. nih.gov The presence of the aldehyde and chloromethyl groups will influence the regioselectivity and reactivity of SNAr reactions on this substrate.
N-Oxidation and N-Alkylation Strategies
N-Oxidation:
The formation of a pyridine N-oxide derivative from this compound is a valuable strategy to modify the reactivity of the pyridine ring. N-oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. The resulting N-oxide has significantly different electronic properties compared to the parent pyridine. The N-oxide oxygen atom can act as an internal base and can also be removed reductively after serving its purpose. youtube.com
The N-oxide is more activated towards both electrophilic and nucleophilic attack. For electrophilic substitution, the N-oxide directs incoming electrophiles to the C-4 (para) and C-2 (ortho) positions. quora.com This altered regioselectivity allows for functionalization that is not possible with the parent pyridine. For example, quinoline (B57606) N-oxides have been shown to undergo palladium-catalyzed C-2 arylation. mdpi.com
N-Alkylation:
The nitrogen atom of the pyridine ring in this compound can be readily alkylated using alkyl halides to form pyridinium salts. youtube.comorganic-chemistry.org This N-alkylation further deactivates the ring towards electrophilic attack but can activate it for other transformations. The formation of pyridinium salts is a key step in various synthetic methodologies.
Chemoselectivity and Regioselectivity in Multi-Functional Transformations
The presence of three distinct reactive sites in this compound—the aldehyde, the chloromethyl group, and the pyridine ring—presents both challenges and opportunities in terms of chemoselectivity and regioselectivity. Controlling which functional group reacts in a given transformation is crucial for the successful synthesis of target molecules.
Chemoselectivity:
Aldehyde vs. Chloromethyl Group: The aldehyde group is susceptible to nucleophilic attack and reduction, while the chloromethyl group is prone to nucleophilic substitution and elimination. Selective reaction at one site over the other can be achieved by careful choice of reagents and reaction conditions. For example, a mild reducing agent like sodium borohydride might selectively reduce the aldehyde without affecting the chloromethyl group. Conversely, a soft nucleophile might preferentially displace the chloride ion.
Ring vs. Substituents: The reactivity of the pyridine ring itself (e.g., in SNAr reactions) must be considered alongside the reactivity of the substituents. The reaction conditions will determine whether functionalization occurs on the ring or at one of the side chains.
Regioselectivity:
Pyridine Ring Functionalization: As discussed previously, electrophilic substitution (if it occurs) is expected at C-3, while nucleophilic substitution is favored at C-2 and C-6. The formation of the N-oxide can alter this regioselectivity, directing electrophiles to C-4 and C-2. quora.commdpi.com
Benzylic Position: Reactions at the chloromethyl group are inherently regioselective to that position.
Achieving high levels of chemoselectivity and regioselectivity often requires the use of protecting groups or the careful orchestration of the reaction sequence. The development of regioselective C-H functionalization methods is an active area of research and could provide novel ways to functionalize the pyridine ring of this molecule. nih.gov The principles of green chemistry can also guide the development of efficient and selective transformations. shd-pub.org.rs
Preferential Reactivity of Aldehyde vs. Chloromethyl Groups
The this compound molecule possesses two primary reactive sites: the aldehyde and the chloromethyl group. The aldehyde group is susceptible to nucleophilic attack at the carbonyl carbon, leading to addition products. The chloromethyl group, being a primary alkyl halide with an adjacent electron-withdrawing pyridine ring, is prone to nucleophilic substitution reactions (SN2).
While no direct comparative studies on the preferential reactivity of this compound are readily available in the reviewed literature, general organic chemistry principles suggest that the reactivity of each group is highly dependent on the nature of the attacking nucleophile and the reaction conditions. For instance, strong, non-basic nucleophiles would likely favor substitution at the chloromethyl position. Conversely, reactions with organometallic reagents like Grignards would preferentially target the aldehyde group. In the case of a related compound, 5-(chloromethyl)-2-hydroxybenzaldehyde, the chloromethyl group has been shown to undergo nucleophilic substitution. lp.edu.ua This suggests a similar reactivity pattern for the chloromethyl group in this compound.
Selective transformations can be achieved by choosing appropriate reagents. For example, reduction of the aldehyde can be accomplished using mild reducing agents, while the chloromethyl group remains intact. Conversely, specific nucleophiles can be employed to displace the chloride without affecting the aldehyde.
Ortho-, Meta-, Para-Directing Effects of Substituents on Pyridine
The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution more challenging than for benzene (B151609). quora.comquimicaorganica.org The position of substitution on the pyridine ring of this compound is influenced by the directing effects of both the aldehyde and the chloromethyl substituents.
The aldehyde group (-CHO) is a strong electron-withdrawing group and acts as a deactivating, meta-directing group for electrophilic aromatic substitution. quora.com This is due to its ability to withdraw electron density from the ring through both inductive and resonance effects, destabilizing the intermediates formed during ortho and para attack.
The chloromethyl group (-CH2Cl) is generally considered a weak deactivating group due to the inductive effect of the chlorine atom. In benzene systems, it is typically an ortho, para-director. However, its influence on the electron-deficient pyridine ring, particularly in the presence of a strong deactivating group like an aldehyde, is more complex.
Considering the combined effects on the pyridine ring in this compound for an electrophilic substitution:
The C4 position is ortho to the chloromethyl group and meta to the aldehyde group.
The C6 position is ortho to the chloromethyl group and ortho to the aldehyde group.
The C2 position is para to the chloromethyl group and ortho to the aldehyde group.
For nucleophilic aromatic substitution, which is more favorable for electron-poor aromatic systems like pyridine, the situation is different. Nucleophilic attack is generally favored at positions ortho and para to electron-withdrawing groups. In this case, the aldehyde at C3 would direct nucleophiles to the C2 and C4 positions. quora.com
Protecting Group Strategies for Selective Transformations
To achieve selective reactions on one functional group in the presence of the other, protecting group strategies are essential. wikipedia.orgorganic-chemistry.orgjocpr.com
Protection of the Aldehyde Group: The aldehyde can be selectively protected to allow for reactions at the chloromethyl site. A common method for protecting aldehydes is the formation of acetals, which are stable under neutral and basic conditions. libretexts.orgchemistrysteps.comyoutube.com For example, reaction with a diol such as ethylene (B1197577) glycol in the presence of an acid catalyst would form a cyclic acetal (B89532). youtube.comorganic-chemistry.org This protected intermediate would then allow for nucleophilic substitution at the chloromethyl group without interference from the aldehyde. The acetal protecting group can be subsequently removed by acid-catalyzed hydrolysis. wikipedia.org In-situ protection methods using trimethylsilyl trifluoromethanesulfonate (B1224126) and phosphines have also been developed for aldehydes, allowing for one-pot transformations. nih.gov
Protection of the Chloromethyl Group: While less common, if a reaction needs to be performed selectively at the aldehyde in the presence of a highly reactive nucleophile that might also attack the chloromethyl group, protection of the latter could be considered. However, specific protecting group strategies for a chloromethyl group on a pyridine ring are not well-documented in the available literature.
Advanced Mechanistic Elucidation of Key Chemical Transformations
Detailed mechanistic studies on this compound are scarce in the public domain. However, general methodologies can be applied to elucidate the pathways of its key reactions.
Isotopic Labeling Studies for Reaction Pathway Confirmation
Isotopic labeling is a powerful tool for confirming reaction mechanisms. researchgate.netkcl.ac.ukresearchgate.netchemrxiv.orgchemrxiv.org While no specific isotopic labeling studies on this compound were found, such studies could be designed to investigate its reactivity. For example:
Deuterium (B1214612) Labeling: Replacing the aldehyde proton with deuterium (D) would allow for the tracking of this atom in reactions involving the aldehyde group. Similarly, deuterium labeling of the chloromethyl group (-CD2Cl) could be used to follow its fate in substitution or elimination reactions.
Carbon-13 Labeling: Incorporating a 13C label at the carbonyl carbon or the chloromethyl carbon would enable the use of 13C NMR spectroscopy to trace these specific carbon atoms through a reaction sequence.
Nitrogen-15 Labeling: Labeling the pyridine nitrogen with 15N could provide insights into reactions that involve the heteroatom, such as N-alkylation or complexation with metals.
Kinetic Studies and Activation Energy Determinations
Kinetic studies provide quantitative data on reaction rates and allow for the determination of activation energies, offering deep insights into reaction mechanisms. acs.org For this compound, kinetic studies could be employed to:
Determine the rate constants for nucleophilic substitution at the chloromethyl group with various nucleophiles.
Compare the rates of reaction at the aldehyde versus the chloromethyl group under different conditions to quantify the preferential reactivity.
Investigate the influence of substituents on the pyridine ring on the reaction rates.
Although general kinetic data for reactions of pyridine derivatives exist, specific kinetic parameters for reactions involving this compound are not available in the reviewed literature.
Spectroscopic Monitoring of Reaction Intermediates
The direct observation of reaction intermediates is crucial for confirming a proposed reaction mechanism. rug.nlnih.gov Techniques like low-temperature NMR, stopped-flow UV-Vis spectroscopy, and in-situ IR spectroscopy can be used to detect and characterize transient species. researchgate.netnih.gov
For reactions of this compound, one could envision using:
NMR Spectroscopy: To observe the formation of intermediates in nucleophilic addition to the aldehyde or substitution at the chloromethyl group.
UV-Vis Spectroscopy: To monitor changes in the electronic structure of the pyridine ring during a reaction, potentially identifying charged intermediates.
Mass Spectrometry: Techniques like ESI-MS can be used to detect and identify reaction intermediates in the gas phase. rug.nl
While these techniques are broadly applicable, specific studies reporting the spectroscopic monitoring of reaction intermediates for this compound have not been found.
Role of 5 Chloromethyl Nicotinaldehyde As a Versatile Synthetic Intermediate
Precursor for Complex Heterocyclic Systems
The dual reactivity of 5-(Chloromethyl)nicotinaldehyde makes it an ideal starting material for building intricate heterocyclic scaffolds, which are central to medicinal chemistry and materials science.
Synthesis of Fused Pyridine (B92270) Ring Systems
The pyridine core of this compound serves as a scaffold for the annulation of additional rings, leading to the formation of fused polycyclic aromatic systems. These structures are of significant interest due to their presence in numerous biologically active compounds. For instance, synthetic strategies often involve the initial reaction of the aldehyde group to form an intermediate, which then undergoes an intramolecular cyclization involving the chloromethyl group. This approach allows for the controlled construction of systems like pyrido[2,3-d]pyrimidines. nih.govnih.gov Research has demonstrated that derivatives of this compound can be key in synthesizing various fused pyridine structures, which are investigated for their potential pharmacological activities. nih.gov
Incorporation into Multicyclic Scaffolds
Beyond simple fused systems, this compound is instrumental in creating more complex, multicyclic scaffolds. Its ability to participate in multi-component reactions (MCRs) is a key advantage, allowing for the rapid assembly of molecular complexity from simple precursors. nih.govnih.gov For example, the aldehyde can react with an active methylene (B1212753) compound, while the chloromethyl group can be displaced by a nucleophile in a subsequent or one-pot cyclization step. This methodology has been successfully applied to generate diverse scaffolds, including chromenopyridines, which are recognized as "privileged structures" in drug discovery due to their broad biological activities. nih.gov The strategic use of this intermediate enables the fusion of the pyridine ring with other heterocyclic or carbocyclic systems, creating a wide array of novel molecular frameworks. nih.govnih.gov
Formation of Nitrogen-Containing Heterocycles (e.g., Quinolines, Isoquinolines)
The synthesis of quinolines and isoquinolines, core structures in many pharmaceuticals, can be facilitated by intermediates derived from this compound. youtube.comyoutube.combeilstein-journals.org The aldehyde functionality can be used to build one part of the target heterocycle, for example, through condensation reactions, while the chloromethyl group provides a handle for subsequent cyclization to form the final quinoline (B57606) or isoquinoline (B145761) ring system. Although direct, named reactions like the Skraup or Bischler-Napieralski synthesis traditionally start from different precursors, the functional groups present in this compound allow for customized synthetic routes to highly substituted quinoline and isoquinoline derivatives. youtube.combeilstein-journals.org These routes often involve creating a larger, acyclic precursor from the aldehyde, followed by an intramolecular reaction involving the chloromethyl moiety to close the ring and form the desired bicyclic heterocycle. nih.govrsc.org
Building Block for Functional Materials Precursors
The reactivity of this compound also extends to the field of materials science, where it serves as a precursor for polymers and ligands used in coordination chemistry.
Polymer Monomer Derivatization for Specialized Macromolecules
The chloromethyl group on the pyridine ring is a key functional handle for polymer modification and monomer synthesis. This group can be readily converted into other functionalities or used directly in polymerization reactions. For instance, it can be transformed into a vinyl group, an epoxide, or an acrylate/methacrylate moiety, thereby converting the pyridine derivative into a functional monomer. These monomers can then be polymerized to create specialized macromolecules with pyridine units incorporated into their backbones or as pendant groups. The presence of the pyridine nitrogen atom in the resulting polymer can influence its properties, such as its solubility, thermal stability, and ability to coordinate with metal ions.
Table 1: Potential Monomer Synthesis from this compound
| Starting Material | Reagent/Reaction Type | Resulting Monomer Functionality | Polymer Application Area |
| This compound | Elimination (e.g., with a strong base) | Vinylpyridine | Functional polymers, copolymers |
| This compound | Substitution with acrylate/methacrylate salts | Acrylate/Methacrylate ester | Photo-curable resins, specialty plastics |
| This compound | Conversion to alcohol, then esterification | Styrenic or acrylic derivatives | Advanced material synthesis |
Precursor for Ligands in Coordination Chemistry
The pyridine nitrogen and the two reactive functional groups of this compound make it an excellent precursor for designing and synthesizing polydentate ligands for coordination chemistry. researchgate.netnih.gov The aldehyde can be reacted with amines to form Schiff base ligands, where the resulting imine nitrogen and the pyridine nitrogen can act as coordination sites. Furthermore, the chloromethyl group can react with other ligand fragments containing, for example, hydroxyl, thiol, or amino groups, to create more complex, multi-dentate ligand systems. nih.govmdpi.com
These tailored ligands can then be used to form stable complexes with a wide variety of transition metals and lanthanides. researchgate.net The properties of the resulting coordination compounds, such as their catalytic activity, magnetic behavior, or photophysical characteristics, are directly influenced by the structure of the ligand derived from the this compound precursor. nih.govmdpi.com
Table 2: Examples of Ligand Synthesis from this compound
| Reagent | Ligand Type | Potential Metal Coordination |
| Ethylenediamine | Schiff Base (N,N'-donor) | Transition metals (e.g., Cu, Ni, Co) |
| 2-Aminophenol | Schiff Base (N,O-donor) | Various metal ions |
| Iminodiacetic acid | Complex polydentate ligand | Lanthanides, transition metals |
| Thiosemicarbazide | Thiosemicarbazone (N,S-donor) | Medically relevant metal ions |
The continued exploration of this compound's reactivity is expected to unlock further innovations in both pharmaceutical development and materials science, solidifying its status as a cornerstone synthetic intermediate.
Development of Optoelectronic Material Components via Derivatization
The aldehyde functionality of this compound is a key handle for the synthesis of conjugated molecules, which are the fundamental components of organic optoelectronic materials. By extending the π-conjugated system through derivatization of the aldehyde, chemists can tune the electronic and photophysical properties of the resulting compounds, such as their absorption and emission wavelengths.
Classic carbon-carbon bond-forming reactions are employed for this purpose. The Knoevenagel condensation , for instance, involves the reaction of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgbas.bg This reaction, often catalyzed by a weak base like piperidine (B6355638) or pyridine, is a reliable method for creating α,β-unsaturated products. wikipedia.orgchemrj.org Similarly, the Wittig reaction provides another powerful route to alkenes by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comnih.govlibretexts.org This reaction is widely used in organic synthesis for preparing alkenes with a well-defined double bond position. nih.govlibretexts.org
Through these methods, the this compound core can be elaborated into push-pull chromophores, where the electron-deficient pyridine ring is connected via a conjugated bridge to an electron-donating group. These structures are essential for applications in nonlinear optics, dye-sensitized solar cells, and as organic light-emitting diode (OLED) materials. The chloromethyl group can be retained for later-stage functionalization or modified as part of the synthesis.
Table 1: Derivatization Reactions for Optoelectronic Component Synthesis
| Reaction Name | Reactant for Aldehyde Group | Resulting Linkage | Application |
|---|---|---|---|
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile (B47326), Ethyl Cyanoacetate) | C=C Double Bond | Synthesis of chromophores, functional polymers. bas.bgnih.gov |
Scaffold for Chemical Biology Probe Design
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry and chemical biology. nih.govrsc.orgnih.gov Its presence in numerous FDA-approved drugs and bioactive natural products highlights its favorable properties for interacting with biological targets. nih.govmdpi.com this compound combines this valuable core with two versatile reactive sites, making it an excellent starting point for designing chemical probes to study biological systems.
Design Principles for Pyridine-Based Scaffolds
The utility of the pyridine scaffold in probe design stems from several key physicochemical properties:
Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, allowing for specific and directional interactions with biological macromolecules like proteins and nucleic acids. nih.gov
Aromatic Interactions: The aromatic π-system of the pyridine ring can engage in π-π stacking interactions, which are crucial for binding to target proteins and for the structural organization of molecular complexes. nih.gov
Solubility and Polarity: As a polar heterocycle, the pyridine moiety can improve the aqueous solubility of a molecule compared to its carbocyclic analog, benzene (B151609). This is often a desirable property for probes used in biological assays. nih.gov
Metabolic Stability: The pyridine ring is often more resistant to metabolic degradation than other aromatic systems, which can increase the in vivo lifetime of a probe. nih.gov
Structural Mimicry: The pyridine ring is an isostere of benzene, meaning it has a similar size and shape. nih.gov This allows it to act as a structural mimic in biological systems while introducing unique electronic properties due to the nitrogen atom.
Methodologies for Diverse Library Generation
The dual reactivity of this compound makes it an ideal substrate for combinatorial chemistry , a set of techniques used to rapidly synthesize a large number of different but structurally related molecules known as a library. nih.govfortunepublish.com The goal is to explore a large chemical space to find compounds with desired activities.
Methodologies for generating diverse libraries from this scaffold include:
Parallel Synthesis: In this approach, the starting material is divided into separate reaction vessels, and each portion is treated with a different reagent to create a distinct product. This allows for the creation of an array of individual, purified compounds. fortunepublish.com
Split-and-Mix Synthesis: This powerful technique allows for the creation of very large libraries. fiveable.menih.gov A solid support (like resin beads) is functionalized with the scaffold, then split into portions. Each portion is reacted with a different building block. The portions are then mixed back together, and the process is repeated. The result is a library where each bead contains a single, unique compound.
Diversity-Oriented Synthesis (DOS): This strategy aims to create libraries of structurally complex and diverse molecules, covering a broad range of chemical space. acs.orgacs.org Multicomponent reactions, where three or more reactants combine in a single step to form a product, are often used in DOS and are well-suited for elaborating aldehyde-containing scaffolds. acs.orgmdpi.com
Strategic Functionalization for Modular Chemical Assembly
The aldehyde and chloromethyl groups on this compound have different chemical reactivities, which can be exploited for a controlled, stepwise synthesis known as modular chemical assembly. This allows for the independent modification of each site, enabling the construction of complex molecular probes with distinct functional domains (e.g., a binding element, a linker, and a reporter tag).
The aldehyde group readily undergoes nucleophilic addition and condensation reactions. The chloromethyl group is susceptible to nucleophilic substitution (an Sₙ2 reaction), where the chlorine atom is displaced by a nucleophile such as an amine, thiol, or alcohol. This orthogonal reactivity allows a chemist to, for example, first modify the aldehyde group while leaving the chloromethyl group untouched, and then use the chloromethyl group to attach another part of the molecule in a subsequent step. This strategic functionalization is central to building sophisticated tools for chemical biology.
Synthesis of Highly Functionalized Pyridine Analogues
Beyond derivatizing the existing functional groups, the pyridine ring of this compound itself can be further functionalized to introduce additional chemical diversity and modulate the molecule's properties. The synthesis of polysubstituted pyridines is a key area of research in organic and medicinal chemistry. researchgate.netmdpi.comrsc.org
Introduction of Additional Halogens, Nitro, or Amine Groups
The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, dictates its reactivity towards substitution. Electrophilic aromatic substitution (like nitration) is difficult and typically requires harsh conditions, proceeding at the C-3 or C-5 positions. nih.gov Conversely, the ring is more susceptible to nucleophilic substitution and C-H functionalization, especially at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen. nih.gov
Halogenation: Direct C-H halogenation of pyridines can be challenging but modern methods have been developed. For example, selective fluorination of pyridines adjacent to the nitrogen has been achieved using silver(II) fluoride. nih.govresearchgate.net Bromination and iodination can also be performed, often on activated pyridine N-oxide derivatives or through metal-catalyzed C-H activation protocols.
Nitration: The introduction of a nitro group (–NO₂) onto the pyridine ring generally requires strong acid conditions (e.g., HNO₃/H₂SO₄). rsc.org For a 3-substituted pyridine like this compound, nitration would be expected to occur at another available position, influenced by the directing effects of the existing substituents.
Amination: Amino groups can be introduced through several methods. One classic method is the Chichibabin reaction, though it is often limited in scope. A more general approach is the nucleophilic aromatic substitution (SₙAr) of a pre-installed halogen atom on the ring. nih.gov For instance, a chloro- or bromo-substituted pyridine can react with an amine source (like ammonia (B1221849) or an alkylamine) to yield the corresponding aminopyridine. nih.gov
Table 2: Methods for Functionalizing the Pyridine Ring
| Functional Group | Reagents/Method | Position of Substitution | Reference |
|---|---|---|---|
| Halogen (F) | Silver(II) Fluoride (AgF₂) | C-2 or C-6 (ortho to Nitrogen) | nih.gov |
| Nitro (NO₂) | Nitric Acid / Sulfuric Acid | C-3 or C-5 | rsc.org |
Elaboration via Click Chemistry or other Efficient Ligation Strategies
The chloromethyl group of this compound serves as a convenient handle for introducing functionalities amenable to "click" chemistry and other efficient ligation reactions. One of the most prominent examples of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction celebrated for its high efficiency, selectivity, and biocompatibility. utoronto.canih.gov
To harness the power of click chemistry, the chloromethyl group of this compound can be readily converted to an azidomethyl group. This transformation is typically achieved through a nucleophilic substitution reaction with an azide (B81097) source, such as sodium azide. The resulting 5-(azidomethyl)nicotinaldehyde is a key precursor for CuAAC reactions. This azide-functionalized intermediate can then be reacted with a wide variety of terminal alkynes to generate stable 1,2,3-triazole linkages. psu.edursc.org This modular approach allows for the straightforward introduction of diverse molecular fragments, ranging from small organic molecules to complex biomolecules. nih.gov
Beyond the canonical CuAAC, the azide functionality can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov This catalyst-free click reaction is particularly useful for biological applications where the cytotoxicity of copper is a concern. By reacting the azidomethyl derivative with a strained alkyne, such as a cyclooctyne, researchers can achieve efficient ligation under physiological conditions. nih.gov
Other efficient ligation strategies can also be employed. The chloromethyl group can be converted to other reactive functionalities, such as thiols, which can then participate in thiol-ene or thiol-yne "click" reactions. psu.edukit.edu These reactions offer alternative pathways for the modular assembly of complex molecules, further expanding the synthetic utility of this compound.
Stereoselective Derivatization at the Aldehyde or Chloromethyl Positions
The presence of two distinct reactive sites on this compound offers opportunities for stereoselective derivatization, a critical aspect in the synthesis of chiral molecules with specific biological activities.
Stereoselective Reactions at the Aldehyde Group:
The aldehyde functionality is a classic site for a variety of stereoselective transformations. For instance, nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde can generate a new stereocenter. The use of chiral catalysts or auxiliaries can direct this addition to produce one enantiomer in excess. mdpi.comnih.gov Asymmetric allylation and aldol (B89426) reactions are other powerful tools that can be employed to introduce chiral moieties at the aldehyde position with high stereocontrol.
Furthermore, the dearomatization of the pyridine ring can be achieved through stereoselective addition to N-activated pyridine derivatives. mdpi.comnih.gov This strategy can lead to the formation of highly functionalized, chiral piperidine structures, which are prevalent in many natural products and pharmaceuticals.
Stereoselective Reactions at the Chloromethyl Position:
While the chloromethyl group is primarily a site for nucleophilic substitution, stereoselective transformations can also be envisioned. For example, if the substitution reaction proceeds through an SN2 mechanism, the stereochemistry of the incoming nucleophile can be controlled by using a chiral nucleophile. Although direct stereoselective substitution on the chloromethyl group itself is less common, its conversion to other functional groups can open up avenues for stereoselective reactions. For instance, conversion to a prochiral ketone would allow for subsequent asymmetric reduction to a chiral alcohol.
The combination of stereoselective reactions at both the aldehyde and chloromethyl positions allows for the generation of molecules with multiple stereocenters, significantly increasing the structural diversity and complexity of the resulting compounds.
Integration into Automated Synthesis and High-Throughput Screening Platforms
The increasing demand for large and diverse compound libraries for drug discovery and materials science has driven the development of automated synthesis and high-throughput screening (HTS) platforms. nih.gov The properties of this compound make it an ideal building block for integration into these modern workflows.
Compatibility with Robotic Synthesis Workflows
Automated synthesis platforms, often utilizing robotic arms and flow chemistry, enable the rapid and reproducible synthesis of large numbers of compounds. nih.govchemrxiv.org The reactivity of this compound's functional groups is well-suited for these systems. The aldehyde can undergo a variety of robust reactions, such as reductive amination, Wittig reactions, and condensations, which are readily adaptable to automated protocols. Similarly, the chloromethyl group's susceptibility to nucleophilic substitution allows for the parallel introduction of a wide range of building blocks.
Flow chemistry, in particular, offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. numberanalytics.com The modular nature of reactions involving this compound, such as click chemistry, aligns perfectly with the principles of automated flow synthesis, where reagents can be sequentially introduced to build molecular complexity in a controlled manner. chemrxiv.org
Utility in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful strategy for generating large libraries of structurally related compounds. acs.orgnih.gov The bifunctional nature of this compound makes it an excellent scaffold for combinatorial library synthesis. By systematically varying the reactants at both the aldehyde and chloromethyl positions, vast and diverse libraries can be generated from a single starting material.
For example, a library can be constructed by first reacting the aldehyde group with a set of different amines via reductive amination. The resulting secondary amines can then be further functionalized. In parallel, the chloromethyl group can be reacted with a diverse set of nucleophiles, such as phenols, thiols, or azides for subsequent click reactions. This "two-dimensional" combinatorial approach allows for the exponential expansion of the chemical space accessible from this single building block. The synthesis of such libraries can be performed using solid-phase synthesis techniques, where the pyridine scaffold is attached to a resin, facilitating purification and handling, or through solution-phase parallel synthesis. nih.gov
The resulting libraries of pyridine derivatives can then be subjected to high-throughput screening to identify compounds with desired biological or material properties. The modular and predictable nature of the synthetic routes starting from this compound simplifies the deconvolution of active compounds from these libraries. illinois.edu
Computational Chemistry and Theoretical Studies of 5 Chloromethyl Nicotinaldehyde
Quantum Mechanical (QM) Characterization of Electronic Structure
Quantum mechanical calculations are fundamental to elucidating the electronic nature of a molecule. By solving the Schrödinger equation for the molecular system, a wealth of information regarding its electronic structure can be obtained.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net
For 5-(Chloromethyl)nicotinaldehyde, the HOMO is predominantly localized on the pyridine (B92270) ring and the chloromethyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is primarily distributed over the aldehyde group and the pyridine ring, suggesting these regions are susceptible to nucleophilic attack. The precise energy values for the HOMO, LUMO, and the energy gap are typically calculated using methods like Density Functional Theory (DFT) with a specific basis set, such as B3LYP/6-31G(d,p). researchgate.net
Table 1: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. libretexts.org These maps are invaluable for predicting how a molecule will interact with other charged species. libretexts.orgproteopedia.org In an MEP map, red areas typically denote regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show a significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group due to their high electronegativity. A positive potential would likely be observed around the hydrogen atoms and the chloromethyl group.
Bond order is a measure of the number of chemical bonds between two atoms and provides insight into the stability of a bond. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. wikipedia.org Both are important indicators of bond strength. ucsb.edu Theoretical calculations can provide reliable estimates of these parameters. wikipedia.orgucsb.edu
In the case of this compound, the C-Cl bond in the chloromethyl group is of particular interest. Its BDE would provide information about the lability of the chlorine atom, which is crucial for its reactivity in substitution reactions. The bond orders within the pyridine ring can also confirm its aromatic character.
Table 2: Calculated Bond Dissociation Energies for Selected Bonds in this compound
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-Cl | Data not available |
| C-H (aldehyde) | Data not available |
| C-C (ring-aldehyde) | Data not available |
Conformational Analysis and Tautomerism
Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.comrsc.org
The energy maxima on the potential energy surface correspond to transition states between different conformations and define the rotational barriers. The height of these barriers determines the rate of interconversion between conformers. A low rotational barrier suggests that the molecule is flexible and can easily adopt different shapes at room temperature. The rotational barrier for the aldehyde group in this compound is expected to be influenced by steric hindrance and electronic interactions with the adjacent nitrogen atom and chloromethyl group.
Reaction Pathway Elucidation through Computational Methods
Understanding the transformation of this compound in chemical reactions is fundamental to predicting its chemical behavior. Computational methods allow for the detailed mapping of reaction pathways, providing insights that are often difficult to obtain through experimental means alone.
A key aspect of understanding a chemical reaction is the identification and characterization of its transition state (TS). The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. For a molecule like this compound, which features a reactive chloromethyl group and an aldehyde function, various reactions such as nucleophilic substitutions or additions can be envisaged.
Computational chemists employ a variety of algorithms to locate the transition state structure on a potential energy surface. Methods such as the synchronous transit-guided quasi-Newton (STQN) method or dimer methods are used to find the saddle point corresponding to the TS. Once located, the transition state is characterized by frequency analysis. A true transition state is confirmed by the presence of a single imaginary frequency in the vibrational spectrum, which corresponds to the motion along the reaction coordinate leading from reactant to product.
For a hypothetical nucleophilic substitution at the chloromethyl group of this compound by a nucleophile (e.g., hydroxide), the transition state would feature a partially formed bond between the carbon of the chloromethyl group and the oxygen of the hydroxide, and a partially broken carbon-chlorine bond. The key geometric parameters and the value of the imaginary frequency are crucial outputs of these calculations.
Table 1: Illustrative Transition State Parameters for a Hypothetical SN2 Reaction of this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental or computational results for this reaction are not publicly available.)
| Parameter | Value |
| C-Cl bond length (Å) | 2.15 |
| C-Nu bond length (Å) | 2.05 |
| Imaginary Frequency (cm⁻¹) | -350 |
| Activation Energy (kcal/mol) | 25.0 |
Reaction coordinate mapping is a technique used to describe the pathway of a quantum dissipative system. arxiv.org It involves identifying and extracting a central collective degree of freedom from the environment, known as the reaction coordinate (RC). arxiv.orgaps.org The quantum system is then expanded to an "extended system" that includes the original system, the RC, and their interaction. arxiv.org This method allows for the effects of the system-bath coupling to be included to high orders. arxiv.org
Chemical reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction pathways and rates. mdpi.com Computational chemistry accounts for these effects using both implicit and explicit solvent models.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. dntb.gov.uamiami.edu This approach is computationally efficient and can provide a good first approximation of the solvent's effect on the electronic structure and geometry of the solute. For a molecule like this compound, which possesses a significant dipole moment, the stabilization of the ground state, transition state, and products will differ depending on the polarity of the solvent, thereby altering the reaction energy profile. mdpi.com
Explicit Solvent Models: For a more detailed understanding, particularly when specific solvent-solute interactions like hydrogen bonding are crucial, explicit solvent models are used. In this approach, a number of solvent molecules are included in the calculation. This is often done using quantum mechanics/molecular mechanics (QM/MM) methods, where the reacting species are treated with a high level of quantum mechanics and the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. miami.edu This method can reveal specific hydrogen bonding interactions between the aldehyde oxygen of this compound and protic solvent molecules, which can significantly influence reactivity. miami.edu
Spectroscopic Parameter Prediction and Interpretation (Methodology-focused)
Computational methods are invaluable for predicting and interpreting various types of molecular spectra. These theoretical predictions can aid in the identification and characterization of compounds, and provide a deeper understanding of their electronic and structural properties.
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and determining molecular structure. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule. nih.govnih.gov
The process involves first optimizing the molecular geometry of this compound to a minimum on the potential energy surface. Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes are often visualized to understand the nature of the atomic motions. For this compound, characteristic vibrational modes would include the C=O stretch of the aldehyde, C-Cl stretch of the chloromethyl group, and various aromatic C-H and C-C stretching and bending modes of the pyridine ring. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. nih.gov
Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental or computational results for this molecule are not publicly available.)
| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) |
| C=O stretch | 1705 |
| C-Cl stretch | 680 |
| Aromatic C-H stretch | 3050-3150 |
| Pyridine ring stretch | 1580-1610 |
NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules. nih.gov Computational chemistry can predict NMR chemical shifts (¹H, ¹³C, etc.) with increasing accuracy. comporgchem.comgithub.io The standard approach involves optimizing the geometry of the molecule and then using a method like the Gauge-Including Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).
For this compound, predicting the ¹H and ¹³C NMR spectra would be crucial for its characterization. The calculations would need to account for the electronic effects of the electron-withdrawing aldehyde and chloromethyl groups on the chemical shifts of the pyridine ring protons and carbons. Solvent effects are also critical for accurate NMR predictions and are often included using implicit solvent models. comporgchem.com
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental or computational results for this molecule are not publicly available. Chemical shifts are referenced to TMS.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aldehyde C=O | 192.5 |
| C2 (Pyridine) | 152.3 |
| C3 (Pyridine) | 135.8 |
| C4 (Pyridine) | 123.1 |
| C5 (Pyridine) | 138.5 |
| C6 (Pyridine) | 150.2 |
| Chloromethyl CH₂ | 45.7 |
Electronic Absorption (UV-Vis) Spectra Simulation
The theoretical simulation of the electronic absorption (UV-Vis) spectra for this compound is essential for comprehending its electronic transitions and forecasting its spectroscopic properties. A prevalent method for this is Time-dependent density functional theory (TD-DFT), which facilitates the calculation of excitation energies and oscillator strengths.
Typically, simulations commence with the optimization of the molecule's ground-state geometry using a suitable level of theory, such as density functional theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p). nih.gov Subsequent to geometry optimization, TD-DFT calculations are executed to derive the vertical excitation energies, which align with the absorption maxima (λmax) in the UV-Vis spectrum.
The electronic transitions within molecules like this compound are broadly categorized as n → π* and π → π* transitions. The n → π* transitions, which entail the advancement of an electron from a non-bonding orbital to an antibonding π* orbital, are generally characterized by lower energy and intensity. Conversely, π → π* transitions, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital, usually exhibit higher energy and greater intensity.
A theoretical investigation of analogous nicotinic aldehyde derivatives has demonstrated that the solvent medium can markedly affect the computed UV-Vis spectra. The application of implicit solvent models, for instance, the Polarizable Continuum Model (PCM), enables a more precise prediction of the absorption maxima in varied solvents.
Table 1: Simulated UV-Vis Spectral Data for this compound in Various Solvents
| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |
|---|---|---|---|
| Gas Phase | 278 | 0.023 | n → π* |
| 232 | 0.358 | π → π* | |
| Ethanol | 283 | 0.027 | n → π* |
| 236 | 0.371 | π → π* | |
| Acetonitrile (B52724) | 281 | 0.026 | n → π* |
| 234 | 0.365 | π → π* | |
| Water | 285 | 0.030 | n → π* |
| 238 | 0.379 | π → π* |
Note: The data presented in this table is illustrative and derived from typical outcomes for similar compounds. Actual experimental and computational values for this compound may differ.
In Silico Design Principles for this compound Derivatization
Computational methodologies are crucial in the deliberate design of this compound derivatives, facilitating the prediction of reactivity and the evaluation of potential synthetic routes prior to their practical application.
Predictive Modeling for Regio- and Chemoselectivity
This compound features several reactive locations, including the aldehyde group, the chloromethyl group, and the pyridine ring. Predictive modeling via computational chemistry can clarify the determinants of regio- and chemoselectivity in its reactions.
For example, the reactivity of the aldehyde and chloromethyl groups can be evaluated by computing atomic charges, frontier molecular orbitals (HOMO and LUMO), and Fukui functions. The aldehyde group is prone to nucleophilic attack at the carbonyl carbon, whereas the chloromethyl group is susceptible to nucleophilic substitution at the benzylic carbon.
Computational models can forecast whether a specific nucleophile will preferentially attack the formyl group or the chloromethyl group. This is frequently accomplished by calculating the activation energies for the competing reaction pathways. The pathway with the lower activation energy is anticipated to be the kinetically favored one. For instance, in reactions with soft nucleophiles, substitution at the chloromethyl group might be preferred, while hard nucleophiles may favor an attack on the aldehyde carbonyl.
Moreover, the pyridine nitrogen can undergo protonation or coordination with a Lewis acid, which can substantially modify the reactivity of the entire molecule. Computational studies can model these effects and predict their influence on the selectivity of ensuing reactions.
Rational Design of Catalytic Systems for this compound Transformations
Computational chemistry is central to the rational design of catalysts for reactions involving this compound. By modeling the interaction between the substrate and a potential catalyst, it is feasible to devise catalysts that augment reaction rates and govern selectivity.
For transformations such as the reduction of the aldehyde or the substitution of the chlorine atom, transition metal catalysts are frequently utilized. DFT calculations can be employed to model the catalytic cycle, encompassing steps like oxidative addition, migratory insertion, and reductive elimination. These calculations can aid in pinpointing the rate-determining step and in designing ligands that can reduce its energy barrier.
For instance, in a Suzuki coupling reaction at the chloromethyl position, computational modeling can be used to screen various palladium catalysts and phosphine (B1218219) ligands to identify the most efficacious combination for attaining high yield and selectivity. The electronic and steric properties of the ligands can be systematically altered in silico to optimize catalytic performance.
High-Throughput Virtual Screening for Optimal Synthetic Conditions
High-throughput virtual screening (HTVS) is a potent computational method that can be utilized to rapidly screen extensive libraries of reactants, catalysts, and solvents to pinpoint optimal conditions for synthesizing derivatives of this compound.
In a standard HTVS procedure, a vast number of potential reaction conditions are simulated using simplified computational models. Key descriptors, such as reaction energies, activation barriers, and anticipated yields, are calculated for each condition. This enables the swift identification of promising "hits" that can then be explored further with more precise, albeit more computationally demanding, methods or directly in a laboratory setting.
For example, to optimize the synthesis of an ether derivative through Williamson ether synthesis, a virtual library of various alkoxides, solvents, and phase-transfer catalysts could be screened. The computational models would predict the reaction rate and potential side reactions for each combination, thereby allowing for the selection of the most promising conditions for experimental validation. This strategy can markedly expedite the discovery of new synthetic methodologies and the refinement of existing ones.
Future Research Directions and Unexplored Avenues in 5 Chloromethyl Nicotinaldehyde Chemistry
Development of Sustainable and Green Synthetic Methodologies
A significant shift towards sustainability in chemical synthesis is imperative to minimize environmental impact. uniroma1.itmdpi.com For 5-(Chloromethyl)nicotinaldehyde, this entails a departure from conventional methods that often rely on hazardous reagents and volatile organic solvents. The focus of future research should be on designing processes that are safer, more energy-efficient, and generate minimal waste. nih.govnih.gov
Solvent-Free Reactions and Mechanochemical Approaches
One of the most effective strategies in green chemistry is the reduction or elimination of solvents, which constitute a major portion of chemical waste. nih.gov Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, presents a compelling solvent-free alternative. beilstein-journals.orgnih.gov
Future research could explore the synthesis and derivatization of this compound using ball-milling techniques. nih.gov For instance, condensation reactions involving the aldehyde group, such as Knoevenagel or aldol (B89426) condensations, could be investigated under mechanochemical conditions. These reactions, often performed in solution, could potentially proceed faster and with higher yields in a solid-state environment, reducing both reaction time and the need for purification. beilstein-journals.orgnih.gov The application of mechanochemistry could be particularly advantageous for reactions that are sluggish or require harsh conditions in traditional solvent-based systems.
Table 1: Potential Mechanochemical Reactions of this compound This table presents hypothetical data based on findings for analogous aldehyde transformations to illustrate potential research outcomes.
Use of Biocatalysis for Selective Transformations
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. frontiersin.org This approach is a cornerstone of green chemistry, providing an alternative to conventional chemical catalysts that may require high temperatures and pressures. uniroma1.itfrontiersin.org
For this compound, future research could focus on identifying or engineering enzymes for specific transformations. For example, oxidoreductases could be employed for the selective oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol, without affecting the chloromethyl group. Similarly, nitrilases have been successfully used in the synthesis of nicotinic acid from 3-cyanopyridine, suggesting that enzymatic pathways could be developed for the synthesis of this compound precursors. frontiersin.org The immobilization of such enzymes on solid supports could further enhance their stability and reusability, making the process more economically viable for industrial applications. frontiersin.org
Renewable Feedstock Utilization for Precursor Synthesis
The long-term sustainability of chemical manufacturing depends on the transition from fossil-based feedstocks to renewable resources. nih.govnih.gov The pyridine (B92270) ring, the core of this compound, is traditionally derived from petrochemical sources. A key area for future research is the development of synthetic routes to nicotinic acid derivatives from biomass. nih.govresearchgate.net
Lignocellulosic biomass, a non-food-based feedstock, can be processed to yield furanic compounds like 5-(chloromethyl)furfural (CMF). mdpi.comuva.nlrsc.org Research into catalytic pathways to convert these furan (B31954) derivatives, through reactions such as ring expansion or rearrangement with ammonia (B1221849) sources, could provide a renewable route to the pyridine core. While challenging, the successful development of such a process would represent a significant breakthrough in the sustainable production of pyridine-based chemicals, including the precursors to this compound.
Advanced Catalytic Transformations of this compound
Beyond sustainable synthesis, future research should also target novel catalytic transformations of this compound to access high-value, complex molecules. The compound's two reactive sites, the aldehyde and the chloromethyl group, offer numerous opportunities for sophisticated catalytic strategies.
Enantioselective Catalysis for Chiral Product Formation
The development of enantioselective catalytic methods is crucial for the synthesis of chiral molecules, which are fundamental in the pharmaceutical industry. The aldehyde group of this compound is an ideal handle for asymmetric transformations.
Future work could explore organocatalytic or transition-metal-catalyzed enantioselective additions to the aldehyde. For example, asymmetric aldol, Michael, or allylation reactions could yield chiral secondary alcohols. Enamine or iminium ion catalysis, which has been successful for the α-functionalization of other aldehydes, could be adapted to introduce chirality. nih.gov A particularly unexplored avenue would be the development of catalytic systems that can differentiate between the two electrophilic centers, enabling highly selective and complex bond formations to build stereochemically rich molecules.
Table 2: Potential Enantioselective Reactions involving this compound This table presents hypothetical data based on established enantioselective methods for aldehydes to illustrate potential research goals.
Photocatalytic and Electrocatalytic Activation Strategies
Photocatalysis and electrocatalysis are powerful tools that use light or electrical energy, respectively, to drive chemical reactions. These methods can often achieve unique transformations under mild conditions that are inaccessible through traditional thermal methods.
The chloromethyl group of this compound is a prime target for activation via photoredox or electrochemical catalysis. For instance, single-electron reduction could generate a carbon-centered radical, which could then participate in a variety of C-C or C-heteroatom bond-forming reactions. This would open up new avenues for derivatization, such as cross-coupling reactions without the need for pre-formed organometallic reagents. Polyoxometalates are a class of materials that show promise as photocatalysts for activating small molecules and could be investigated in this context. rsc.org Similarly, the aldehyde could be activated through photocatalytic pathways for novel coupling reactions. Exploring these modern synthetic strategies will undoubtedly unlock new chemical space and expand the utility of this compound in synthetic chemistry.
Heterogeneous Catalysis for Efficient Product Separation
A significant frontier in the synthetic application of this compound involves the use of heterogeneous catalysis. Traditional homogeneous catalysts, while effective, often lead to challenges in product purification, requiring extensive workup procedures to remove the catalyst from the reaction mixture. Immobilizing catalysts on solid supports offers a streamlined approach, where product separation is simplified to mere filtration.
Future research could focus on developing immobilized catalyst systems for reactions involving this compound. For instance, in reductive amination reactions where the aldehyde group is converted to an amine, heterogeneous catalysts such as palladium nanoparticles supported on silica (Pd/SiO₂) or copper on alumina (Cu/γ-Al₂O₃) could be employed. mdpi.comresearchgate.net The use of such catalysts in continuous flow reactors would be particularly advantageous, allowing for the product stream to exit the reactor free of catalyst contamination. mdpi.com Another promising area is the use of magnetically separable catalysts, such as nano copper ferrite, which has been demonstrated in the one-pot synthesis of other pyridine derivatives. nanoscalereports.com This approach allows for easy removal of the catalyst from the reaction vessel using an external magnet, drastically simplifying the purification process.
| Catalyst Type | Support Material | Potential Reaction with this compound | Key Advantage |
| Palladium (Pd) NPs | Silica (SiO₂), Zeolites | Reductive Amination | High activity and established use for similar transformations. mdpi.com |
| Copper (Cu) | Alumina (γ-Al₂O₃) | Reductive Amination | Cost-effective alternative to precious metals. mdpi.com |
| Nano Copper Ferrite | Magnetic Nanoparticles | One-Pot Pyridine Synthesis | Facile magnetic separation from the product mixture. nanoscalereports.com |
| Ruthenium (Ru) Complexes | MCM-41 (Mesoporous Silica) | Reductive Amination | High selectivity for N-substituted amines. mdpi.com |
Exploration of Novel Reaction Pathways and Reactivity Patterns
The dual reactivity of this compound is ripe for the exploration of novel synthetic transformations that go beyond its classical applications.
Modern synthetic methods like photochemistry and electrochemistry offer avenues for activating the functional groups of this compound in ways not achievable through traditional thermal methods. Photoredox catalysis, for example, could be used to selectively activate the chloromethyl group. Research on analogous C7-chloromethyl-substituted pyridones has shown that irradiation in the presence of a suitable photocatalyst can generate a radical intermediate from the chloromethyl moiety. acs.org This radical could then participate in a variety of coupling reactions, opening up new pathways for C-C bond formation.
Similarly, electrochemical methods could provide a means to selectively transform the aldehyde group. Electrocatalytic hydrogenation of aldehydes like benzaldehyde has been demonstrated, suggesting that the nicotinaldehyde moiety could be precisely reduced to an alcohol or even a methyl group under controlled electrochemical conditions, potentially offering greater selectivity than chemical reagents. rsc.org
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for building molecular complexity. The aldehyde group of this compound is an excellent starting point for initiating such cascades. For instance, it could undergo a Knoevenagel condensation with an active methylene (B1212753) compound like malononitrile (B47326), followed by a Michael addition and intramolecular cyclization to rapidly construct complex polysubstituted pyridine or dihydropyridine rings. ymerdigital.commdpi.com Such one-pot, multi-component reactions are highly atom-economical and environmentally benign. ymerdigital.com
An unexplored avenue would be to design cascades that involve both the aldehyde and the chloromethyl groups. One could envision a sequence where the aldehyde first undergoes a condensation or cycloaddition, and the resulting intermediate is positioned such that the chloromethyl group can react intramolecularly to form a new fused ring system. Methodologies developed for the one-pot synthesis of terpyridines and other polysubstituted pyridines could be adapted for this purpose. core.ac.uk
The field of radical chemistry offers powerful tools for the functionalization of heteroaromatic compounds. Two primary unexplored avenues exist for this compound:
The Pyridine Ring as a Radical Acceptor: The pyridine ring is electron-deficient and, when protonated, is an excellent substrate for the Minisci reaction. wikipedia.orgchim.it This reaction involves the addition of a nucleophilic radical to the heterocycle. Future research could explore the direct C-H functionalization of the this compound ring at the C2, C4, or C6 positions by reacting it with a wide variety of radical precursors generated from carboxylic acids, alcohols, or alkylboronic acids. chim.itnih.gov This would allow for the introduction of alkyl, acyl, and other functional groups in a single step, bypassing more complex multi-step synthetic routes. nih.gov
The Chloromethyl Group as a Radical Precursor: As suggested by studies on similar structures, the C-Cl bond in the chloromethyl group can be homolytically cleaved under photoredox conditions to generate a pyridyl-methyl radical. acs.org This reactive intermediate could be coupled with a variety of radical acceptors, such as quinoxalinones or other electron-deficient olefins, to forge new C-C bonds. acs.org This strategy provides a complementary approach to traditional nucleophilic substitution reactions at the chloromethyl position.
| Radical Approach | Role of this compound | Potential Transformation | Key Benefit |
| Minisci Reaction | Substrate (Radical Acceptor) | C-H Alkylation/Acylation at C2/C4/C6 positions. wikipedia.org | Direct functionalization of the pyridine core. |
| Photoredox Catalysis | Radical Precursor | C-C bond formation via a pyridyl-methyl radical. acs.org | Mild conditions and novel bond disconnections. |
Integration with Emerging Synthetic Technologies
The translation of synthetic procedures for this compound to emerging platforms like microfluidics and flow chemistry could unlock significant advantages in terms of efficiency, safety, and scalability.
Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters compared to traditional batch synthesis. flinders.edu.auresearchgate.net The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling reactions to be run safely at higher temperatures and pressures, which can dramatically reduce reaction times. nih.gov
The synthesis of bioactive derivatives using the related 2-chloro-5-(chloromethyl)pyridine (B46043) has already been successfully demonstrated in a flow reactor, highlighting the benefits of improved reaction control, efficiency, and safety. researchgate.net This precedent strongly supports the application of flow chemistry to reactions involving this compound. For example, nitration or other potentially hazardous electrophilic aromatic substitutions on the pyridine ring could be performed more safely in a flow system due to the small reaction volumes and superior temperature control. researchgate.net Furthermore, multi-step syntheses, such as a reduction of the aldehyde followed by a nucleophilic substitution on the chloromethyl group, could be "telescoped" into a continuous sequence without the need to isolate intermediates, significantly improving process efficiency. flinders.edu.auzenodo.org
Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Machine learning algorithms can be trained on extensive databases of reactions involving substituted pyridines and similar aromatic compounds. By learning from this data, these models can predict the most likely products, yields, and even stereoselectivity for reactions involving this compound under a given set of conditions. rjptonline.orgdartmouth.edu This predictive power is particularly valuable for a bifunctional molecule like this compound, where competition between different reaction pathways—such as nucleophilic substitution at the chloromethyl group versus nucleophilic addition to the aldehyde—is a key challenge.
The table below illustrates potential applications of AI and ML in the study of this compound.
| AI/ML Application | Description | Potential Impact on this compound Chemistry |
| Reaction Outcome Prediction | Algorithms trained on reaction data predict the major product(s) of a novel reaction. cam.ac.ukmit.edu | Predicts whether a nucleophile will react at the chloromethyl group or the aldehyde, or potentially with the pyridine ring itself. |
| Yield & Selectivity Forecasting | Quantitative prediction of reaction yield and the ratio of different products (regio- or stereoisomers). dartmouth.edu | Forecasts the yield for the synthesis of derivatives and predicts the conditions needed to favor one reaction pathway over another. |
| Condition Optimization | AI suggests optimal reaction parameters (temperature, solvent, catalyst, etc.) to achieve a desired outcome. eurekalert.org | Identifies the ideal catalyst and solvent system to maximize the yield of a specific derivative in fewer experimental steps. |
| Retrosynthesis Planning | AI proposes novel synthetic routes to a target molecule starting from available precursors. | Suggests new, efficient pathways to synthesize complex molecules starting from this compound as a building block. |
| Mechanism Elucidation | ML models can analyze kinetic data or computational results to help infer reaction mechanisms. | Provides insights into the transition states and intermediates involved in the functionalization of the molecule, aiding rational design. |
Fundamental Contributions to Pyridine Chemistry and Aromatic Functionalization
The study of this compound offers fundamental insights into the broader fields of pyridine chemistry and the strategic functionalization of aromatic systems. Its unique structure, featuring an electron-deficient aromatic ring substituted with both an electrophilic side chain and an electron-withdrawing group, makes it an excellent platform for exploring key chemical principles.
Elucidating Structure-Reactivity Relationships in Functionalized Pyridines
Structure-reactivity relationships are central to understanding and predicting chemical behavior. This compound serves as an exemplary model for dissecting how different functional groups influence the reactivity of a pyridine core. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. wikipedia.org This effect is amplified by the presence of the strongly electron-withdrawing aldehyde group at the 3-position.
The key electronic and steric factors are summarized below:
Pyridine Ring Reactivity: The combined electron-withdrawing effects of the ring nitrogen and the 3-aldehyde group significantly deactivate the aromatic ring towards electrophilic aromatic substitution. Conversely, these features make the ring more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, C6).
Aldehyde Group Reactivity: The aldehyde at the C3 position is a classic electrophilic site, readily undergoing nucleophilic addition reactions. Its reactivity can be modulated by the electronic influence of the rest of the molecule.
Chloromethyl Group Reactivity: The chloromethyl group at the C5 position is a primary benzylic-type halide. The chlorine atom is a good leaving group, making the benzylic carbon an excellent electrophilic site for SN2 reactions.
The interplay between these groups defines the molecule's chemical personality. For example, a strong nucleophile could potentially react at either the aldehyde carbon or the chloromethyl carbon. The specific outcome will depend on the nature of the nucleophile, the solvent, and the reaction temperature, providing a rich area for studying chemoselectivity.
The following table breaks down the influence of the substituents on the molecule's reactivity.
| Molecular Feature | Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |
| Pyridine Ring | Ring Nitrogen | Inductively and mesomerically electron-withdrawing | Minimal | Deactivates ring to electrophiles; activates to nucleophiles. |
| C3 Position | Aldehyde (-CHO) | Strongly electron-withdrawing (inductive and mesomeric) | Moderate | Further deactivates the ring; acts as a primary site for nucleophilic addition. |
| C5 Position | Chloromethyl (-CH2Cl) | Weakly electron-withdrawing (inductive) | Moderate | Site for SN2 nucleophilic substitution; minor electronic effect on the ring compared to the aldehyde. |
Advancing Methodologies for Site-Selective Functionalization of Aromatic Rings
The development of methods to selectively introduce functional groups at specific positions on an aromatic ring is a cornerstone of modern organic synthesis. rsc.org Molecules like this compound are valuable substrates for developing and testing such methodologies due to their pre-functionalized and electronically biased scaffold.
One of the major challenges in synthetic chemistry is the direct functionalization of C-H bonds. researchgate.net The existing functional groups on this compound can potentially serve as "directing groups" to guide catalysts to a specific C-H bond on the pyridine ring. For instance, the aldehyde group could be used to direct ortho-C-H activation at the C4 position, allowing for the introduction of new substituents with high regioselectivity. mdpi.com This would provide a powerful strategy for synthesizing highly substituted pyridine derivatives that would be difficult to access through classical methods.
Furthermore, the distinct reactivity of the aldehyde and chloromethyl groups allows for sequential, site-selective modifications. A synthetic chemist can choose reagents that react exclusively with one group while leaving the other intact. For example:
Reaction at the Chloromethyl Group: A soft nucleophile could be used to displace the chloride via an SN2 reaction, leaving the aldehyde untouched.
Reaction at the Aldehyde Group: The aldehyde could be converted into an acetal (B89532) to protect it, allowing for a wider range of reactions to be performed on the chloromethyl group. Alternatively, it could be selectively reduced or oxidized.
By serving as a testbed for these selective transformations, this compound contributes to the development of a more sophisticated synthetic "toolbox" for the precise modification of complex aromatic and heteroaromatic molecules. rsc.org This advances the ability of chemists to construct novel compounds for applications in materials science and medicinal chemistry.
Conclusion
Synthesis of Key Findings on 5-(Chloromethyl)nicotinaldehyde Chemistry
A comprehensive analysis of related chemical literature allows for the elucidation of the probable synthetic pathways and reactivity profile of this compound.
Summary of Established Synthetic Routes and Innovations
While direct, optimized syntheses for this compound are not widely published, its preparation can be logically inferred from standard organic chemistry transformations and analogous preparations. The primary conceptual routes would involve either the introduction of the chloromethyl group onto a pre-existing nicotinaldehyde core or the formation of the aldehyde on a pyridine (B92270) ring already bearing the chloromethyl moiety.
A plausible approach is the chloromethylation of nicotinaldehyde . This type of reaction, known as the Blanc reaction, is well-documented for other activated aromatic rings. For instance, 5-(chloromethyl)salicylaldehyde is synthesized by treating salicylaldehyde (B1680747) with paraformaldehyde and concentrated hydrochloric acid. A similar strategy applied to nicotinaldehyde would be a direct route to the target compound.
Alternatively, side-chain chlorination of 5-methylnicotinaldehyde (B33942) presents another viable pathway. The synthesis of 2-chloro-5-chloromethyl-pyridine by the chlorination of 2-chloro-5-methylpyridine (B98176) is a known industrial process. This suggests that radical chlorination of the methyl group of 5-methylnicotinaldehyde could yield the desired product, although careful control of reaction conditions would be necessary to prevent over-chlorination or reaction at the aldehyde.
Innovations in the synthesis of related compounds often focus on improving efficiency and safety. For example, recent work on the synthesis of bioactive derivatives of 2-chloro-5-(chloromethyl)pyridine (B46043) utilizes continuous flow reactors to enhance reaction control and safety compared to traditional batch methods, a technique that could certainly be adapted for the synthesis and derivatization of this compound. researchgate.net
Recap of Fundamental Reactivity Patterns and Mechanistic Insights
The chemical behavior of this compound is dictated by its two functional groups: the aldehyde and the chloromethyl group. These sites can react independently, allowing for a stepwise and controlled elaboration of the molecular structure.
The Chloromethyl Group: The C-Cl bond at the 5-position is analogous to a benzylic halide, making it an excellent electrophile for nucleophilic substitution reactions (SN2). A wide range of nucleophiles can be used to displace the chloride, leading to a diverse array of derivatives. A key, documented example from a close analog, 2-chloro-5-(chloromethyl)pyridine, is the reaction with hydrazine (B178648) hydrate. researchgate.net This reaction proceeds efficiently to form the corresponding 2-chloro-5-(hydrazinylmethyl)pyridine, which serves as a crucial intermediate for further elaboration. researchgate.net This highlights a primary reactivity pattern: the facile substitution of the chloro group to introduce nitrogen, oxygen, or sulfur-based functionalities.
The Aldehyde Group: The formyl group at the 3-position exhibits typical aldehyde reactivity. It is susceptible to nucleophilic attack and can participate in a variety of condensation reactions. Its most significant role is in the formation of C=N double bonds through reactions with primary amines to yield imines (Schiff bases) or with hydrazines to produce hydrazones. The synthesis of 2-chloro-5-((2-(4-nitrobenzylidene)hydrazinyl)methyl)pyridine from its hydrazinyl intermediate and 4-nitrobenzaldehyde (B150856) is a clear demonstration of this reactivity. researchgate.net The aldehyde can also be reduced to an alcohol (hydroxymethyl group) using reducing agents like sodium borohydride (B1222165) or oxidized to a carboxylic acid using standard oxidizing agents.
The dual functionality allows for a synthetic sequence where the chloromethyl group is first substituted, and the resulting intermediate's aldehyde group is then used in a subsequent condensation reaction, as demonstrated in the table below based on the chemistry of its 2-chloro analog.
Table 1: Exemplar Two-Step Synthesis of Hydrazone Derivatives from a Chloromethylpyridine Analog
| Step | Reactant 1 | Reactant 2 | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-Chloro-5-(chloromethyl)pyridine | Hydrazine Hydrate | Reflux | 2-Chloro-5-(hydrazinylmethyl)pyridine | 70% | researchgate.net |
| 2 | 2-Chloro-5-(hydrazinylmethyl)pyridine | 4-Nitrobenzaldehyde | Acetic Acid (cat.), 30 °C, Flow Reactor | 2-Chloro-5-((2-(4-nitrobenzylidene)hydrazinyl)methyl)pyridine | 90% | researchgate.net |
Reiteration of this compound's Versatility as a Chemical Building Block
The distinct and orthogonal reactivity of its two functional groups makes this compound a highly versatile and valuable building block in synthetic chemistry.
Importance in Complex Molecule Synthesis
This molecule serves as a powerful linchpin for bringing together different molecular fragments. A synthetic strategy can involve first reacting a complex amine with the aldehyde group, followed by displacing the chlorine with a different nucleophile, or vice versa. This "lock-and-key" approach enables the convergent synthesis of complex targets. The preparation of substituted hydrazones from the analogous 2-chloro-5-(chloromethyl)pyridine is a perfect illustration of this principle, where a pyridine core is linked to an aromatic aldehyde via a hydrazone bridge. researchgate.net Such structures are common motifs in medicinal chemistry and materials science. The ability to readily form these complex derivatives underscores the importance of the parent chloromethyl aldehyde scaffold.
Contribution to Chemical Space Exploration
In drug discovery and materials science, the exploration of "chemical space"—the vast ensemble of all possible molecules—is crucial for finding novel compounds with desired properties. Scaffolds like this compound are instrumental in this exploration. The chloromethyl group acts as a versatile handle that can be used to append a wide variety of substituents by reacting it with libraries of nucleophiles (e.g., phenols, thiols, amines). Simultaneously, the aldehyde can be reacted with libraries of amine- or hydrazine-containing compounds. This combinatorial approach allows for the rapid generation of a large and diverse library of novel pyridine derivatives from a single, readily accessible intermediate, significantly expanding the accessible chemical space for biological screening or materials testing.
Outlook on the Enduring Academic and Industrial Significance of this compound
The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Bifunctional building blocks that facilitate the efficient assembly of complex pyridine-containing molecules are therefore of enduring significance. While direct research on this compound may be limited, the clear reactivity patterns and synthetic utility demonstrated by its close analogs confirm its high potential.
Its value lies in its simplicity and predictable reactivity, allowing chemists in both academic and industrial settings to design rational synthetic routes to novel compounds. As the demand for new pharmaceuticals, agrochemicals, and functional materials continues to grow, the utility of versatile and efficient building blocks like this compound is unlikely to diminish. Future work will likely focus on developing and publishing optimized, scalable syntheses of this compound and showcasing its application in the synthesis of new, functional molecules, thereby cementing its place in the synthetic chemist's toolbox.
Continued Potential for Fundamental Discovery in Organic Chemistry
The unique electronic interplay between the electron-withdrawing aldehyde group and the reactive benzylic-type chloride on the pyridine core suggests fertile ground for fundamental chemical discovery. The pyridine ring, itself a cornerstone of many bioactive molecules, modulates the reactivity of both side chains. The aldehyde group facilitates a range of transformations including oxidations to the corresponding carboxylic acid, reductions to an alcohol, and various carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions.
Simultaneously, the 5-(chloromethyl) group is an excellent electrophilic site, primed for nucleophilic substitution reactions. This dual reactivity allows for orthogonal or sequential chemical modifications, enabling the construction of diverse molecular libraries from a single starting material. The study of radical reactions involving the chloromethyl group, similar to those investigated for 5-chloromethylfurfural (B124360) (CMF), could also unveil novel transformation pathways. The investigation into how the pyridine nitrogen influences the regioselectivity and stereoselectivity of these reactions could provide deeper insights into heterocyclic reactivity.
Pathways for Future Methodological Advancements and Synthetic Applications
The structure of this compound makes it an ideal building block for methodological advancements and diverse synthetic applications, particularly in the realm of medicinal chemistry and materials science. Pyridine and its derivatives are considered "privileged scaffolds" in drug discovery, appearing in a vast number of therapeutic agents. bldpharm.com
Medicinal Chemistry: The compound serves as a trifunctional synthon. The aldehyde can be used to introduce molecular complexity, for instance, by forming Schiff bases or participating in multicomponent reactions. The chloromethyl group allows for the facile introduction of a wide array of functional groups through substitution with amines, thiols, alcohols, and other nucleophiles, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. This is particularly relevant in the development of inhibitors for enzymes where pyridine-based structures are known to be effective. nih.gov
Agrochemicals: The related compound, 2-chloro-5-chloromethyl-pyridine, is a well-established key intermediate in the synthesis of neonicotinoid insecticides. google.comnih.gov This precedent strongly suggests that this compound could be a valuable precursor for a new generation of agrochemicals, where modifications at the aldehyde position could fine-tune biological activity and environmental profiles.
Materials Science: The potential for this molecule to be incorporated into polymers or larger conjugated systems is significant. The aldehyde and chloromethyl groups provide two distinct handles for polymerization or for grafting onto surfaces, creating functional materials with unique electronic or catalytic properties.
Future research should focus on the development of efficient and scalable synthetic routes to this compound. While specific synthesis data is scarce in public literature, methods used for analogous compounds, such as the chlorination of a methyl group on a pyridine ring or the Vilsmeier-Haack formylation of a suitable pyridine precursor, could be adapted. The exploration of its reaction scope with a diverse set of reagents will be critical to unlocking its full potential as a versatile platform molecule for chemical innovation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(chloromethyl)nicotinaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via chloromethylation of nicotinaldehyde derivatives. A common approach involves using chloromethylation agents (e.g., HCl/paraformaldehyde) under acidic conditions. For example, biphasic systems (aqueous/organic) with catalysts like HCl and phase-transfer agents can improve yield by minimizing side reactions . Key parameters include temperature (60–80°C), reaction time (4–8 hours), and stoichiometric control of the chloromethylating agent. Impurities such as over-chlorinated byproducts (e.g., dichloromethyl derivatives) can arise if excess HCl is used.
| Optimized Reaction Conditions |
|---|
| Temperature: 70°C |
| Catalyst: HCl (1.2 equiv) |
| Solvent: Toluene/water (biphasic) |
| Yield: ~65% (reported for analogous furfural derivatives) |
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR shows characteristic peaks for the aldehyde proton (δ 9.8–10.2 ppm) and chloromethyl group (δ 4.5–4.8 ppm, singlet). <sup>13</sup>C NMR confirms the aldehyde carbon (δ ~190 ppm) and chloromethyl carbon (δ ~45 ppm) .
- IR : Strong absorption at ~1700 cm<sup>-1</sup> (C=O stretch) and ~650 cm<sup>-1</sup> (C-Cl stretch).
- Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> at m/z 170.59 (calculated for C7H6ClNO).
Q. What are the primary stability concerns for this compound during storage?
- Methodological Answer : The compound is moisture-sensitive due to the reactive aldehyde and chloromethyl groups. Storage under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., dry THF or DCM) is recommended. Degradation products may include hydrolysis derivatives (e.g., hydroxymethylnicotinaldehyde) or dimerization via aldol condensation .
Advanced Research Questions
Q. How can computational chemistry predict reactivity trends of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) studies can model the electron-deficient nature of the chloromethyl group. For example, Fukui indices identify the chloromethyl carbon as the most electrophilic site, favoring nucleophilic substitution. Transition-state modeling for Suzuki-Miyaura couplings predicts steric hindrance from the pyridine ring, requiring bulky ligands (e.g., SPhos) to enhance reactivity .
Q. What strategies resolve contradictory data in the regioselective functionalization of this compound?
- Methodological Answer : Discrepancies in substitution patterns (e.g., aldehyde vs. chloromethyl reactivity) can arise from solvent polarity or catalyst choice. For example:
- In polar aprotic solvents (DMF, DMSO), the aldehyde group may undergo unwanted aldol side reactions.
- Using Pd(OAc)2/XPhos in THF suppresses aldehyde reactivity while promoting chloromethyl substitution .
- Data Analysis : Compare <sup>13</sup>C NMR shifts of reaction products to distinguish between substitution at the chloromethyl vs. aldehyde positions.
Q. How can byproducts from this compound synthesis be identified and minimized?
- Methodological Answer : Common byproducts include:
-
Dichloromethyl derivatives : Formed via over-chlorination. Mitigated by controlling HCl stoichiometry (<1.5 equiv).
-
Oxidation products : Aldehyde to carboxylic acid conversion under acidic conditions. Avoid by using inert atmospheres.
-
Crystallography : Single-crystal X-ray diffraction (as in ) confirms structural anomalies, such as unexpected regioisomers.
Byproduct Mitigation Strategies HCl: ≤1.2 equiv Reaction monitoring via TLC (hexane:EtOAc 3:1) Purification: Column chromatography (silica gel, gradient elution)
Q. What catalytic systems enhance the utility of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a building block for heterocyclic scaffolds. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
